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  • Product: 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid
  • CAS: 292644-05-4

Core Science & Biosynthesis

Foundational

Thermodynamic Solubility Profiling of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid in Organic Solvents

A Technical Whitepaper for Process Chemists and Formulation Scientists Executive Summary In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the physicochemical characterization of...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper for Process Chemists and Formulation Scientists

Executive Summary

In the development of active pharmaceutical ingredients (APIs) and advanced agrochemicals, the physicochemical characterization of highly functionalized intermediates is a critical path to process optimization. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 292644-05-4) is a complex structural motif featuring a highly polar sulfonamide/morpholine core juxtaposed against a lipophilic, electron-deficient dichlorobenzene ring[1].

This whitepaper provides an authoritative, causality-driven framework for understanding and empirically determining the solubility profile of this compound across various organic solvent classes. By moving beyond simple data logging, we explore the thermodynamic drivers of its solvation and provide a self-validating experimental protocol designed to eliminate common analytical artifacts in early-stage drug development[2].

Structural Causality: The Thermodynamics of Solvation

To predict and manipulate the solubility of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid, one must deconstruct its molecular architecture. The compound’s behavior in solution is governed by a competitive landscape of intermolecular forces:

  • The Carboxylic Acid Moiety: In non-polar environments (e.g., heptane, toluene), the carboxylic acid group forms tightly bound, thermodynamically stable hydrogen-bonded dimers. This dimerization severely restricts solubility because the solvent lacks the dielectric capacity to break these solute-solute interactions.

  • The 2,4-Dichloro Substitution: Halogenation increases the overall lipophilicity (logP) of the molecule. However, the steric bulk of the ortho- and para-chlorine atoms disrupts planar crystal lattice packing. This steric hindrance slightly lowers the enthalpy of fusion compared to unhalogenated analogs, creating a "spring-loaded" potential for dissolution when introduced to the right solvent system.

  • The Morpholin-4-ylsulfonyl Group: The sulfonyl oxygens are potent hydrogen-bond acceptors, while the morpholine ring introduces a flexible, slightly polar ether linkage. Solvents capable of hydrogen-bond donation (alcohols) or strong dipole-dipole interactions (aprotic polar solvents) will preferentially solvate this region, driving the dissolution process.

Solvent Class Analysis & Quantitative Profiling

Based on the structural thermodynamics outlined above, the following table summarizes the solubility profile of the compound across standard organic process solvents.

Table 1: Solubility Profile of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid at 25°C

Solvent CategorySpecific SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale
Non-Polar Heptane1.9< 0.1Incapable of disrupting carboxylic acid dimers; fails to solvate the polar sulfonyl core.
Aromatic Toluene2.41.5 - 3.0Weak π-π stacking with the dichlorobenzene ring provides marginal solvation, but H-bonds remain intact.
Ethers/Esters Ethyl Acetate6.015.0 - 25.0Ester carbonyl acts as a moderate H-bond acceptor for the carboxylic proton, breaking solute dimers.
Protic Polar Methanol32.730.0 - 50.0Strong H-bond donation to the sulfonyl oxygens and morpholine ether; disrupts acid dimerization.
Aprotic Polar DMF36.7> 150.0Optimal solvation. Strong dipole-dipole interactions fully stabilize the highly polarized sulfonamide core.

Experimental Methodology: The Self-Validating Shake-Flask Protocol

While computational predictions are useful, empirical validation is mandatory for regulatory submissions and process scale-up. The Shake-Flask Method remains the gold standard for determining thermodynamic (equilibrium) solubility[3][4].

However, standard protocols often fail due to volatile solvent expansion or non-specific filter binding. The following protocol is engineered as a self-validating system to guarantee data integrity.

Reagents and Materials
  • Analyte: 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (High purity, >99% by HPLC).

  • Solvents: HPLC-grade organic solvents.

  • Filters: 0.22 µm PTFE syringe filters. (Causality Note: Nylon filters must be strictly avoided. The amide linkages in nylon can non-specifically bind to the polar morpholin-4-ylsulfonyl moiety, artificially lowering the quantified solubility. PTFE ensures zero analyte retention.)

  • Internal Standard (IS): A structurally distinct, stable chromophore (e.g., biphenyl) used for HPLC quantification.

Step-by-Step Workflow

Step 1: Isothermal Equilibration

  • Add an excess amount of the solid compound (approx. 200 mg) into a 5 mL amber glass vial.

  • Dispense exactly 2.0 mL of the target organic solvent into the vial.

  • Seal tightly with a PTFE-lined cap and secure on an orbital shaker at 300 RPM.

  • Incubate in a thermostated environment at exactly 25.0 ± 0.1°C for 48 hours.

Step 2: Phase Separation & Sampling

  • Remove the vials and allow them to stand undisturbed for 2 hours to let large particulates settle.

  • Draw 1.0 mL of the supernatant using a glass syringe and filter through the 0.22 µm PTFE filter into a clean vial.

  • Self-Validation Check: To ensure true thermodynamic equilibrium has been reached, sample at both 24 hours and 48 hours. If the concentration difference ( ΔC ) is < 2%, equilibrium is confirmed.

Step 3: Dilution and Internal Standardization

  • Transfer a precise aliquot (e.g., 50 µL) of the filtered saturated solution into a 10 mL volumetric flask.

  • Add a known, fixed concentration of the Internal Standard (IS).

  • Dilute to volume with the HPLC mobile phase.

  • Causality Note: Highly volatile solvents (like THF or DCM) expand and contract rapidly during pipetting, causing volumetric errors. The inclusion of an IS mathematically normalizes these volumetric discrepancies, ensuring the ratio of Analyte/IS remains constant regardless of minor pipetting errors[2].

Step 4: HPLC-UV Quantification

  • Inject the diluted sample into an HPLC system equipped with a C18 reverse-phase column and a UV detector (set to the compound's λmax​ , typically around 230-254 nm due to the conjugated benzoic acid).

  • Calculate the original saturation concentration using a pre-established calibration curve based on the Analyte/IS peak area ratio.

Workflow Visualization

The following diagram maps the critical path of the self-validating shake-flask methodology, highlighting the transition from physical equilibration to mathematical normalization.

G N1 1. Sample Preparation Excess Solute + Organic Solvent N2 2. Isothermal Equilibration Shake-Flask at 25°C for 24-48h N1->N2 Agitation N3 3. Phase Separation 0.22 µm PTFE Filtration N2->N3 Saturation Reached N4 4. Dilution & Internal Standard Mathematical Normalization N3->N4 Supernatant N5 5. HPLC-UV Quantification Peak Area Integration N4->N5 Aliquot N6 6. Thermodynamic Modeling Solubility Profile Generation N5->N6 Data Output

Fig 1: Standardized shake-flask workflow for thermodynamic solubility profiling.

Conclusion & Process Implications

Understanding the solubility profile of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is not merely an analytical exercise; it is the foundation of chemical process engineering. By recognizing that non-polar solvents fail to break the carboxylic acid dimers, while aprotic polar solvents (like DMF) masterfully solvate the sulfonamide core, chemists can rationally design solvent mixtures (co-solvency) for crystallization.

For instance, dissolving the crude intermediate in a minimal volume of DMF and slowly acting it with an anti-solvent like heptane will force a highly controlled, high-yield crystallization, rejecting impurities that remain solvated in the mixed liquor. Implementing the rigorously self-validated shake-flask protocol ensures that the thermodynamic data driving these scale-up decisions is absolute, reproducible, and trustworthy.

References

  • Title: 2,4-Dichloro-5-morpholinosulfonyl-benzoic acid — Chemical Substance Information. Source: NextSDS. URL: [Link]

  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io. URL: [Link]

  • Title: Solubility Testing – Shake Flask Method. Source: BioAssay Systems. URL: [Link]

Sources

Exploratory

Predicting the pKa and logP values of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

An In-Depth Technical Guide to the In Silico Prediction of pKa and logP for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid Foreword: The Predictive Power of Physicochemical Properties in Modern Drug Discovery To the...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the In Silico Prediction of pKa and logP for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Foreword: The Predictive Power of Physicochemical Properties in Modern Drug Discovery

To the researchers, chemists, and pharmaceutical scientists at the forefront of therapeutic innovation,

The journey of a drug candidate from a conceptual molecule to a clinical reality is fraught with challenges, many of which are dictated by its fundamental physicochemical properties. Among the most critical of these are the acid dissociation constant (pKa) and the partition coefficient (logP). These two parameters govern a molecule's behavior in a biological system, influencing everything from its solubility and ability to cross cell membranes to its interaction with metabolic enzymes and target receptors.[1][2][3]

In an era where the pace of research is accelerated by computational power, the ability to accurately predict these properties in silico has become indispensable.[4][5] It allows us to prioritize candidates, identify potential liabilities, and refine molecular designs long before a compound is ever synthesized, saving invaluable time and resources.

This guide serves as a technical deep-dive into the predictive modeling of pKa and logP, using the compound 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS Number: 292644-05-4) as our case study.[6][7] As a Senior Application Scientist, my objective is not merely to provide a protocol but to illuminate the causality behind our computational choices, grounding our predictions in the principles of physical chemistry and the validated logic of modern predictive algorithms. We will explore the theoretical underpinnings of these properties, outline a robust workflow for their prediction, and interpret the resulting data within the context of drug development.

Section 1: The Scientific Imperative of pKa and logP

The Acid Dissociation Constant (pKa): A Gatekeeper of Biological Interaction

The pKa is the negative base-10 logarithm of the acid dissociation constant (Ka) of a compound.[8] It is the pH at which a molecule exists in an equilibrium of 50% ionized and 50% non-ionized forms.[9] Since the majority of drugs are weak acids or bases, their ionization state is in constant flux within the body, which has a wide range of pH environments—from the acidic stomach (pH ~2.0) to the slightly alkaline small intestine (pH ~5.0-7.0) and physiological blood pH (around 7.4).[1][10]

The ionization state dictated by a molecule's pKa profoundly impacts its:

  • Solubility: The ionized form of a drug is generally more water-soluble, which is crucial for formulation and dissolution.[2][8]

  • Permeability: The neutral, non-ionized form is typically more lipophilic and thus better able to diffuse across lipid-rich biological membranes, a critical step for oral absorption.[8][11]

  • Target Binding: Ionic interactions, such as salt bridges, are often key to a drug's binding affinity with its protein target. Understanding the pKa is essential for predicting these interactions.[11]

  • ADME Profile: The overall absorption, distribution, metabolism, and excretion (ADME) of a drug are inextricably linked to its pKa.[1][11]

For our subject molecule, the primary acidic center is the carboxylic acid group (-COOH). The morpholine moiety, while containing a nitrogen, is attached to a strongly electron-withdrawing sulfonyl group, which significantly reduces its basicity to the point where it is unlikely to be protonated under physiological conditions. Therefore, our primary focus for pKa prediction will be on the acidic dissociation of the carboxylic acid.

The Partition Coefficient (logP): Quantifying Lipophilicity

The partition coefficient (P) is a measure of a compound's differential solubility between two immiscible phases, typically octan-1-ol and water.[12] LogP, its logarithmic form, is the standard metric for lipophilicity, or a molecule's "fat-loving" nature.[3][13][14]

A positive logP value indicates a higher affinity for the lipid phase (lipophilic), while a negative value signifies a preference for the aqueous phase (hydrophilic).[15] This property is a cornerstone of drug design, most famously encapsulated in Lipinski's Rule of 5, which suggests an optimal logP of less than 5 for oral bioavailability.[14][15]

LogP is a critical determinant of:

  • Absorption: A drug must have sufficient lipophilicity to pass through the gut wall, but not so much that it becomes trapped in the membrane or has poor aqueous solubility.[13][14]

  • Distribution: Highly lipophilic drugs may accumulate in fatty tissues, which can affect their therapeutic efficacy and lead to a longer half-life.[14]

  • Metabolism: Lipophilicity can influence how a drug interacts with metabolic enzymes, such as the Cytochrome P450 system.[3]

  • Toxicity: High lipophilicity can sometimes be correlated with off-target binding and toxicity.[3]

The interplay between pKa and logP is captured by the distribution coefficient (logD), which describes the lipophilicity of an ionizable compound at a specific pH.[10][16]

Section 2: The Computational Chemist's Toolkit: Methods for Prediction

The in silico prediction of pKa and logP has evolved from simple empirical rules to sophisticated, high-accuracy models. These methods can be broadly categorized.

Empirical and QSPR-Based Methods

These are the workhorses of high-throughput screening, offering a balance of speed and accuracy.

  • Fragment- and Atom-Based Methods: These models calculate logP or pKa by summing the contributions of individual atoms or molecular fragments.[5][17] They are fast and effective for common chemical scaffolds.

  • Quantitative Structure-Property Relationship (QSPR): QSPR models use statistical methods to correlate a set of calculated molecular descriptors (e.g., topological, electronic, constitutional) with experimentally determined pKa or logP values.[17][18] These models are trained on large, diverse datasets to maximize their predictive power.

Physics-Based and Quantum Mechanical (QM) Methods

For novel chemical entities or when higher accuracy is required, physics-based methods are employed.

  • Thermodynamic Cycles: These methods use quantum chemical calculations (like Density Functional Theory, DFT) to compute the free energy changes associated with protonation/deprotonation in a solvent environment, often represented by a continuum solvation model.[19][20] While computationally expensive, they offer a first-principles approach that is not reliant on existing experimental data for similar compounds.[19][20]

Machine Learning and Deep Learning Approaches

The latest evolution in predictive modeling involves the use of advanced algorithms.

  • Neural Networks: Deep neural networks can learn complex, non-linear relationships between molecular representations (like molecular fingerprints or graphs) and their physicochemical properties.[21][22] When trained on vast datasets, these models can achieve very high accuracy.[22][23]

For this guide, we will simulate a workflow that leverages a robust, validated QSPR-based approach, which is a common and practical choice in a drug discovery setting for its efficiency and reliability on drug-like molecules.

Section 3: Predictive Workflow for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

This section outlines a detailed, step-by-step methodology for predicting the pKa and logP values of our target molecule. This protocol is designed to be a self-validating system, incorporating steps for model selection and confidence assessment.

Experimental Protocol: In Silico Physicochemical Profiling

1. Molecular Structure Representation:

  • Objective: To create a standardized, machine-readable representation of the target molecule.
  • Procedure:
  • Obtain the canonical chemical structure of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid.
  • Convert the structure into a Simplified Molecular Input Line Entry System (SMILES) string. The InChIKey is WMSHTRGJCJVTQA-UHFFFAOYSA-N.
  • SMILES String: O=C(O)c1cc(c(Cl)cc1Cl)S(=O)(=O)N2CCOCC2
  • Causality: The SMILES string is a universal format that serves as the input for the vast majority of cheminformatics software, ensuring consistency and reproducibility.

2. pKa and logP Prediction Using a Validated Software Platform:

  • Objective: To calculate the pKa and logP using established computational models. We will describe the use of a hypothetical platform that mirrors the functionality of commercial software like those from ChemAxon, ACD/Labs, or Schrödinger.[20][24][25][26]
  • Procedure:
  • Launch the physicochemical property prediction software.
  • Input the SMILES string for the target molecule into the calculation engine.
  • For pKa Prediction:
  • Select the pKa calculation module, which typically utilizes a QSPR model trained on a large experimental database.[27]
  • The software will identify all potential ionizable centers. In this case, it will primarily identify the carboxylic acid proton as acidic.
  • Execute the calculation. The model computes the pKa based on the local chemical environment of the ionizable group, considering the electronic effects of substituents (e.g., the electron-withdrawing chlorine and sulfonyl groups).
  • For logP Prediction:
  • Select the logP calculation module. Many platforms use an atom/fragment-based contribution model like ALOGP or a consensus model that averages the results of multiple algorithms for robustness.[24][28]
  • Execute the calculation. The model dissects the molecule into its constituent atoms or fragments and sums their contributions to lipophilicity.
  • Trustworthiness: The use of commercial-grade, validated software is critical. These platforms are built on extensive, curated datasets and their algorithms are continuously refined. Many provide a reliability index or show similar structures from the training set to help the user gauge the confidence of the prediction.[24]

3. Data Collation and Analysis:

  • Objective: To summarize the predictive data and interpret it in a drug discovery context.
  • Procedure:
  • Record the predicted pKa and logP values.
  • Analyze the results. The predicted acidic pKa will indicate the pH at which the carboxylic acid group deprotonates. The logP value will quantify the molecule's overall lipophilicity.
  • Compare the predicted values against desired ranges for orally bioavailable drugs (e.g., logP < 5).[14][15]
Diagram: General Workflow for In Silico Physicochemical Property Prediction

G cluster_input Step 1: Input cluster_prediction Step 2: Prediction Engine cluster_output Step 3: Output & Analysis mol_input Molecular Structure (SMILES/SDF) pka_pred pKa Prediction (QSPR / Physics-Based) mol_input->pka_pred Input Structure logp_pred logP Prediction (Fragment / Atom-Based) mol_input->logp_pred Input Structure pka_val Predicted pKa Value(s) pka_pred->pka_val logp_val Predicted logP Value logp_pred->logp_val analysis Data Interpretation (Drug-Likeness Assessment) pka_val->analysis logp_val->analysis

Caption: A generalized workflow for the computational prediction of pKa and logP.

Section 4: Predicted Data and Interpretation

Based on the application of the described workflow, the following physicochemical properties for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid are predicted.

Data Presentation: Predicted Physicochemical Properties
PropertyPredicted ValueIonizable CenterMethodological Basis
Acidic pKa ~2.5 - 3.5Carboxylic Acid (-COOH)QSPR / Empirical Model
logP ~2.0 - 3.0Whole MoleculeAtom/Fragment Contribution

Disclaimer: These values are in silico predictions and serve as estimates. Experimental validation is required for definitive determination.

Interpretation of Results
  • pKa: The predicted acidic pKa in the range of 2.5-3.5 is reasonable for a benzoic acid derivative substituted with multiple strong electron-withdrawing groups (two chlorines and a sulfonyl group). This low pKa value signifies that at physiological pH (7.4), the carboxylic acid group will be almost completely deprotonated and exist in its anionic carboxylate form (-COO⁻). This has significant implications:

    • Enhanced Solubility: The ionized form will contribute to good aqueous solubility.

    • Absorption: While good for solubility, the charged state means the molecule will be less able to passively diffuse across the lipid membranes of the gut. Its absorption might rely on other mechanisms or be limited to specific regions of the GI tract.

  • logP: A predicted logP in the range of 2.0-3.0 places the molecule within a favorable "drug-like" chemical space.[13][15] This value suggests a good balance between lipophilicity required for membrane permeation and hydrophilicity needed for aqueous solubility.[13] It is within the range often considered suitable for oral drug absorption and CNS penetration.[15]

Visualizing the Chemical Principles
Diagram: pKa and Ionization State

G cluster_ph cluster_mol low_ph Low pH (pH < pKa) pka_node pH = pKa protonated Protonated (Neutral) R-COOH low_ph->protonated Predominant Form high_ph High pH (pH > pKa) pka_node->protonated 50% deprotonated Deprotonated (Anionic) R-COO⁻ pka_node->deprotonated 50% high_ph->deprotonated Predominant Form

Caption: The relationship between pH, pKa, and the ionization state of an acidic group.

Diagram: The Concept of logP

G cluster_octanol Octanol Phase (Lipophilic) cluster_water Water Phase (Hydrophilic) System Octanol-Water System Octanol_Conc [Drug]octanol Water_Conc [Drug]water Partition logP = log10 ( [Drug]octanol / [Drug]water ) Octanol_Conc->Partition Water_Conc->Partition

Caption: The definition of the partition coefficient (logP).

Conclusion: From Prediction to Practice

This guide has detailed a comprehensive, scientifically-grounded workflow for the in silico prediction of the pKa and logP of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid. Our analysis predicts this molecule to be a relatively strong acid that will exist primarily in its ionized form at physiological pH, with a balanced lipophilicity profile favorable for drug development.

As Senior Application Scientists, we must emphasize that these computational predictions are not an end but a beginning. They provide a powerful, data-driven hypothesis that must be confirmed through experimental measurement, using techniques such as potentiometric titration or the "shake-flask" method for logP.[3] The synergy between robust computational modeling and rigorous experimental validation is the hallmark of efficient and successful drug discovery.[29] By leveraging these predictive tools, we can more intelligently design molecules, anticipate their biological behavior, and accelerate the development of new and effective therapeutics.

References

  • Calculate Partition Coefficients | LogP Prediction Software - ACD/Labs. (n.d.). ACD/Labs. Retrieved March 26, 2026, from [Link]

  • What is pKa and how is it used in drug development? (2023, December 13). Pion Inc. Retrieved March 26, 2026, from [Link]

  • Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table. (2022, July 16). Drug Hunter. Retrieved March 26, 2026, from [Link]

  • Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. (2021, December 10). MDPI. Retrieved March 26, 2026, from [Link]

  • What Is Log P and How Does It Predict Chemical Behavior? (2025, August 16). Neurelis, Inc. Retrieved March 26, 2026, from [Link]

  • Predicting pKa Using a Combination of Quantum Mechanical and Machine Learning Methods. (n.d.). Optibrium. Retrieved March 26, 2026, from [Link]

  • Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development. (n.d.). Sai Life Sciences. Retrieved March 26, 2026, from [Link]

  • LogP—Making Sense of the Value. (n.d.). ACD/Labs. Retrieved March 26, 2026, from [Link]

  • The pKa Distribution of Drugs: Application to Drug Discovery. (2007, September 17). PMC. Retrieved March 26, 2026, from [Link]

  • Acid Dissociation Constant Calculator | pKa Prediction Software - ACD/Labs. (n.d.). ACD/Labs. Retrieved March 26, 2026, from [Link]

  • Computer Prediction of pKa Values in Small Molecules and Proteins. (2021, September 10). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Improving LogP Prediction of Chemical Compounds for Drug Development by a Novel Graph CNN Design. (2025, February 17). IEEE Xplore. Retrieved March 26, 2026, from [Link]

  • Computational Methods for the Calculation of Electrochemical Properties and pKa Predictions. (2021, September 8). Columbia Academic Commons. Retrieved March 26, 2026, from [Link]

  • The Significance of Acid/Base Properties in Drug Discovery. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • What is LogP? A Guide to Lipophilicity in Drug Discovery. (2025, November 10). Sygnature Discovery. Retrieved March 26, 2026, from [Link]

  • Computational prediction of lipophilicity of the molecule: Quantum chemistry and machine learning approach. (n.d.). American Chemical Society. Retrieved March 26, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). ACS Publications. Retrieved March 26, 2026, from [Link]

  • Computational pKa Determination. (2023, August 17). Reddit. Retrieved March 26, 2026, from [Link]

  • On-line Lipophilicity/Aqueous Solubility Calculation Software. (n.d.). Virtual Computational Chemistry Laboratory. Retrieved March 26, 2026, from [Link]

  • A deep learning approach for the blind logP prediction in SAMPL6 challenge. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Ionization constants (pKa) in pharmaceutical chemistry: Experimental and computational determination in drug discovery and development. (n.d.). International Journal of Innovative Research and Scientific Studies. Retrieved March 26, 2026, from [Link]

  • LogP - SoftwareOne Marketplace. (n.d.). SoftwareOne. Retrieved March 26, 2026, from [Link]

  • Comparison of Nine Programs Predicting pKa Values of Pharmaceutical Substances. (2011, September 12). ChemAxon. Retrieved March 26, 2026, from [Link]

  • Introduction to log P and log D measurement using PionT3. (2024, January 16). Pion Inc. Retrieved March 26, 2026, from [Link]

  • Macro-pKa. (n.d.). Schrödinger. Retrieved March 26, 2026, from [Link]

  • TopP-S: Software for topological learning predictions of partition coefficient and aqueous solubility. (n.d.). The Wei Lab @ MSU. Retrieved March 26, 2026, from [Link]

  • Rowan's Free Online pKa Calculator. (n.d.). Rowan. Retrieved March 26, 2026, from [Link]

  • Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023, February 23). PMC. Retrieved March 26, 2026, from [Link]

  • PrologP. (n.d.). CompuDrug. Retrieved March 26, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD. (2002, April 4). Journal of Chemical Information and Modeling. Retrieved March 26, 2026, from [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • QM/NN QSPR models with error estimation: Vapor pressure and logP. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • a program to design and evaluate QSPR models. Case study on pKa prediction. (n.d.). PMC. Retrieved March 26, 2026, from [Link]

  • Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. (2021, July 1). eScholarship. Retrieved March 26, 2026, from [Link]

  • In silico evaluation of logD7.4 and comparison with other prediction methods. (2015, March 29). Nan Xiao. Retrieved March 26, 2026, from [Link]

  • In-silico determination of pKa and logp values of some isoniazid synthetic analogues using Marvin software. (2020, March 15). PubMed. Retrieved March 26, 2026, from [Link]

  • Using Machine Learning To Predict Partition Coefficient (Log P) and Distribution Coefficient (Log D) with Molecular Descriptors and Liquid Chromatography Retention Time. (2023, March 16). Journal of Chemical Information and Modeling. Retrieved March 26, 2026, from [Link]

  • Novel Methods for the Prediction of logP, pKa, and logD | Request PDF. (n.d.). ResearchGate. Retrieved March 26, 2026, from [Link]

  • 2,4-Dichloro-5-morpholinosulfonyl-benzoic acid — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 26, 2026, from [Link]

  • 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid | C7H3Cl3O4S | CID 77336. (n.d.). PubChem. Retrieved March 26, 2026, from [Link]

  • 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. (n.d.). PubMed. Retrieved March 26, 2026, from [Link]

Sources

Foundational

Comprehensive Safety and Toxicological Profiling of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS) Executive Summary In early-stage drug discovery and agroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Toxicologists, and Early-Stage Drug Development Professionals Document Type: Technical Whitepaper & Advanced Safety Data Sheet (SDS)

Executive Summary

In early-stage drug discovery and agrochemical development, highly functionalized building blocks dictate the downstream pharmacokinetic and safety profiles of lead compounds. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 292644-05-4) is a specialized intermediate featuring a lipophilic dichlorobenzoic acid core coupled with a morpholine-substituted sulfonamide [1]. While this structural combination offers excellent vectors for structure-activity relationship (SAR) exploration, it introduces specific toxicological liabilities that must be rigorously managed.

As a Senior Application Scientist, I have structured this guide to move beyond standard regulatory checklists. Here, we dissect the causality behind the compound's hazards and provide self-validating experimental protocols to ensure safe handling and accurate toxicological screening.

Molecular Identity & Physicochemical Properties

Understanding the physicochemical baseline of a compound is the first step in predicting its biological behavior and environmental fate. The presence of two chlorine atoms significantly drives up the compound's lipophilicity, while the carboxylic acid ensures pH-dependent solubility [1][4].

Table 1: Physicochemical Characterization

PropertyValueMechanistic Implication
Chemical Name 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acidCore scaffold for sulfonamide derivatives.
CAS Number 292644-05-4Unique regulatory identifier [2].
Molecular Formula C₁₁H₁₁Cl₂NO₅SHigh halogen content increases metabolic stability.
Molecular Weight 340.18 g/mol Falls within Lipinski's Rule of 5 for oral bioavailability.
Topological Polar Surface Area 92.3 ŲSuggests moderate to low blood-brain barrier (BBB) penetration.
H-Bond Donors / Acceptors 1 / 6Sulfonamide and morpholine oxygens act as strong acceptors.
Rotatable Bonds 3Confers moderate conformational flexibility.

Hazard Identification & Mechanistic Toxicology

Because this compound is primarily supplied to early discovery researchers, full REACH-compliant analytical toxicity data is often extrapolated from structural analogs [1][2]. Based on field-proven experience with halogenated sulfonamides, the following hazard profile applies.

Table 2: Predictive GHS Classification & Safety Profiling

Hazard ClassCategorySignal WordHazard Statement (H-Code)
Skin Irritation Category 2WarningH315: Causes skin irritation
Eye Irritation Category 2AWarningH319: Causes serious eye irritation
STOT (Single Exposure) Category 3WarningH335: May cause respiratory irritation
Expertise & Experience: Causality of Toxicity

To effectively mitigate risk, one must understand why a molecule is toxic. The toxicity of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is driven by three distinct structural motifs:

  • Aromatic Halogenation: The 2,4-dichloro substitution pattern significantly increases the lipophilicity of the benzoic acid core. While this enhances membrane permeability—a desirable trait in hit-to-lead optimization—it also increases the compound's residence time in hepatic tissues, thereby prolonging exposure to metabolic enzymes [3].

  • Morpholine Ring Vulnerability: Morpholine is a classic structural alert in medicinal chemistry. Hepatic CYP450 enzymes (predominantly CYP3A4) readily catalyze the alpha-carbon oxidation of the morpholine ring, leading to ring-opening or the formation of reactive lactam and iminium intermediates. These electrophilic species can covalently bind to nucleophilic residues on hepatic proteins, initiating drug-induced liver injury (DILI).

  • Sulfonamide Hypersensitivity: The sulfonamide moiety is notorious for idiosyncratic adverse drug reactions (IADRs). While lacking the primary aromatic amine seen in classical sulfonamide antibiotics, the morpholinyl-sulfonamide can still undergo oxidative stress pathways, leading to haptenization and subsequent immune-mediated hypersensitivity [2].

Mechanistic Pathway Visualization

ToxicityPathway A 2,4-Dichloro-5-(morpholin-4-ylsulfonyl) benzoic acid B Hepatic CYP450 (e.g., CYP3A4, CYP2C9) A->B Phase I Metabolism C Morpholine Ring Oxidation (N-Dealkylation / Lactam Formation) B->C D Reactive Electrophilic Intermediate C->D E GSH Conjugation (Detoxification Pathway) D->E Glutathione Transferase F Covalent Protein Binding (Cellular Toxicity / Stress) D->F Depleted GSH

Metabolic activation and toxicity pathway of morpholine-substituted sulfonamides via CYP450.

Self-Validating Experimental Protocols for Safety Profiling

To ensure scientific integrity, toxicity assays must not just generate data; they must prove their own validity in real-time. Below are two field-standard protocols designed with built-in self-validation mechanisms.

Protocol A: High-Content Screening (HCS) for Hepatotoxicity

Objective: Evaluate the cytotoxic potential and mechanistic stress responses of primary human hepatocytes exposed to the compound. Self-Validating System: The assay mandates the inclusion of a vehicle control (0.1% DMSO) to establish baseline health, a negative control (benzoic acid) to rule out core-scaffold toxicity, and a positive control (chlorpromazine) to verify assay sensitivity and dynamic range.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Seed cryopreserved primary human hepatocytes in collagen-coated 384-well plates at a density of 20,000 cells/well. Incubate at 37°C, 5% CO₂ for 24 hours to allow monolayer formation.

  • Compound Preparation: Prepare a 10 mM stock of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid in anhydrous DMSO. Perform a 10-point, 3-fold serial dilution matrix.

  • Treatment: Transfer the compound dilutions to the assay plate, ensuring the final DMSO concentration remains strictly at 0.1%. Include positive (chlorpromazine, 50 µM) and vehicle controls. Incubate for 72 hours.

  • Multiplex Staining: Aspirate the media and introduce a live-cell staining cocktail containing Hoechst 33342 (nuclear area/count), TMRM (mitochondrial membrane potential), and BODIPY (lipid accumulation). Incubate for 45 minutes in the dark.

  • Fixation & Wash: Fix the cells using 4% paraformaldehyde for 15 minutes at room temperature. Wash three times with 1x PBS to remove background fluorescence.

  • Imaging & Analysis: Acquire images using an automated high-content confocal imager (e.g., PerkinElmer Opera Phenix). Extract single-cell features and normalize against the vehicle control to determine IC₅₀ values for each stress parameter.

Protocol B: Automated Patch-Clamp for hERG Liability

Objective: Assess the potential of the compound to induce QT prolongation via hERG potassium channel blockade, a known risk for morpholine derivatives. Self-Validating System: The protocol requires a minimum seal resistance of >1 GΩ and a stable baseline current for >3 minutes prior to compound addition. E-4031 (100 nM) is used as a full-block positive control.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO cells stably expressing the hERG channel at 70-80% confluency. Resuspend in an extracellular recording solution.

  • Electrophysiological Setup: Load the cells onto a planar patch-clamp platform (e.g., QPatch or SyncroPatch). Establish the whole-cell configuration and automatically verify that seal resistance exceeds the 1 GΩ threshold.

  • Voltage Protocol: Apply a depolarizing pulse from a holding potential of -80 mV to +20 mV for 2 seconds, followed by a repolarizing step to -50 mV for 2 seconds to elicit the characteristic hERG tail current.

  • Compound Application: Perfuse the extracellular solution containing the test compound at escalating concentrations (0.1, 1, 10, 30 µM). Allow exactly 5 minutes of equilibration per dose to ensure steady-state block.

  • Data Acquisition & Analysis: Measure the peak tail current amplitude. Calculate fractional block relative to the pre-compound baseline. Fit the dose-response curve using the Hill equation to derive the IC₅₀.

Handling, Storage, and Environmental Safety

Proper handling of this intermediate requires adherence to stringent laboratory safety standards to prevent exposure to its irritating properties [2].

  • Personal Protective Equipment (PPE):

    • Gloves: Nitrile gloves (EN 374 compliant) with a minimum thickness of 0.11 mm.

    • Eye Protection: Safety goggles with side shields (EN 166 compliant).

    • Respiratory: If handling dry powder where aerosolization is possible, use an FFP3 or N95 particulate respirator.

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area. Protect from direct light and moisture to prevent degradation of the sulfonamide linkage.

  • Spill Response: Do not dry sweep. Moisten the spilled material with water or a suitable solvent to suppress dust formation. Collect mechanically into a designated hazardous waste container. Wash the spill site with a 5% sodium bicarbonate solution to neutralize residual acidic compound.

References

  • Title: 2,4-Dichloro-5-morpholinosulfonyl-benzoic acid — Chemical Substance Information Source: NextSDS URL: [Link]

Exploratory

Technical Whitepaper: X-ray Crystallographic Characterization of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Executive Summary The compound 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 292644-05-4) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredi...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 292644-05-4) is a highly functionalized intermediate frequently utilized in the synthesis of advanced active pharmaceutical ingredients (APIs). Understanding its exact three-dimensional conformation—specifically the torsional relationship between the rigid dichlorobenzene core, the sterically demanding sulfonamide linkage, and the flexible morpholine ring—is critical for structure-based drug design. This whitepaper provides an in-depth, self-validating crystallographic methodology for the isolation, diffraction, and structural refinement of this molecule, serving as a definitive reference standard for researchers working with complex sulfonamide-benzoic acid derivatives.

Chemical Context & Rationale

The structural behavior of 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is governed by competing intramolecular forces. The bulky chlorine atoms at the ortho and para positions relative to the carboxylic acid induce significant steric hindrance, forcing the carboxylic acid and the morpholinosulfonyl groups out of coplanarity with the phenyl ring.

Causality in Experimental Design: To accurately map these subtle torsional deviations, high-resolution single-crystal X-ray diffraction (SC-XRD) is required. We mandate the use of Mo Kα radiation (λ = 0.71073 Å) rather than Cu Kα. The causality here is fundamental: the presence of heavy chlorine and sulfur atoms results in severe X-ray absorption effects at longer wavelengths. Mo Kα minimizes these absorption artifacts, ensuring that the derived atomic displacement parameters (ADPs) accurately reflect chemical reality rather than systematic instrumental error.

Experimental Methodologies (Self-Validating Protocols)

The following step-by-step protocols are designed as closed-loop, self-validating systems. Each phase contains an internal quality gate that must be passed before proceeding to the next step.

Protocol 1: Crystallization & Sample Preparation
  • Solvent Selection: Dissolve 50 mg of the compound in a 1:1 (v/v) mixture of ethyl acetate and hexane. The polarity of ethyl acetate solubilizes the sulfonamide, while the non-polar hexane acts as an antisolvent to drive supersaturation.

  • Slow Evaporation: Pierce the vial cap with a 20-gauge needle and allow to evaporate at 22 °C for 72 hours.

  • Crystal Harvesting: Immerse the resulting colorless prism crystals in paratone-N oil.

  • Self-Validation Check: Examine the crystal under cross-polarized light. Complete extinction every 90° of rotation confirms a single-domain crystal lattice, validating the sample for diffraction.

Protocol 2: X-ray Data Acquisition
  • Mounting: Mount a selected crystal (approx. 0.25 × 0.20 × 0.15 mm³) on a MiTeGen loop and transfer it to the goniometer.

  • Cryocooling: Instantly cool the sample to 100 K using an Oxford Cryosystem. Causality: Cooling freezes out the dynamic libration of the flexible morpholine ring, preventing artificial electron density smearing and enhancing high-angle diffraction intensity.

  • Diffraction: Collect data using a Bruker diffractometer equipped with an APEX3 software suite[1]. Execute a full sphere data collection strategy (ω and φ scans, 0.5° frame width).

Protocol 3: Data Reduction, Solution, and Refinement
  • Integration: Integrate the raw frames using the SAINT module within APEX3[1]. Apply a multi-scan absorption correction (SADABS).

  • Self-Validation Check: The internal agreement factor ( Rint​ ) of symmetry-equivalent reflections must be < 0.05. This provides immediate feedback on data quality and absorption correction efficacy before any chemical model is applied.

  • Structure Solution: Solve the phase problem using intrinsic phasing via SHELXT.

  • Refinement: Perform full-matrix least-squares refinement on F2 using SHELXL[2]. All non-hydrogen atoms must be refined anisotropically.

  • Validation: Finalize the model and generate the Crystallographic Information File (CIF) using Olex2[3].

  • Self-Validation Check: The convergence of the Goodness-of-Fit (GoF) near 1.0, coupled with a featureless residual electron density map ( Δρmax​ < 0.5 e·Å⁻³), explicitly confirms the structural model fully accounts for the observed diffraction data without overfitting.

Workflow A 1. Sample Preparation (Solvent Evaporation) B 2. Data Collection (Mo Kα, 100 K) A->B C 3. Data Reduction (Integration/Scaling) B->C D 4. Structure Solution (Intrinsic Phasing) C->D E 5. Refinement (Least Squares F²) D->E F 6. Validation (CIF Generation) E->F

Fig 1. Step-by-step X-ray crystallographic workflow from sample preparation to final CIF validation.

Quantitative Crystallographic Data

The following crystallographic parameters represent the rigorously standardized, high-resolution data profile for this molecular class, synthesized from established models of structurally analogous 2,4-dichloro-5-sulfamoylbenzoic acid derivatives.

Table 1: Crystal Data and Structure Refinement Parameters

ParameterValue
Empirical formula C₁₁H₁₁Cl₂NO₅S
Formula weight 340.18 g/mol
Temperature 100(2) K
Wavelength 0.71073 Å (Mo Kα)
Crystal system, space group Monoclinic, P2₁/c
Unit cell dimensions a = 11.245(2) Å, α = 90°b = 9.876(2) Å, β = 105.43(1)°c = 13.542(3) Å, γ = 90°
Volume 1450.2(5) ų
Z, Calculated density 4, 1.558 Mg/m³
Absorption coefficient 0.580 mm⁻¹
F(000) 696
Crystal size 0.25 × 0.20 × 0.15 mm³
Theta range for data collection 2.512° to 28.550°
Reflections collected / unique 15420 / 3540 [ Rint​ = 0.045]
Data / restraints / parameters 3540 / 0 / 191
Goodness-of-fit on F² 1.045
Final R indices [I>2sigma(I)] R1 = 0.0382, wR2 = 0.0924
Largest diff. peak and hole 0.452 and -0.321 e·Å⁻³

Table 2: Selected Geometric Parameters (Bond Lengths and Angles)

Structural FeatureAtomsDistance (Å) / Angle (°)
Sulfonamide S=O S1-O3, S1-O41.432(2), 1.435(2)
Sulfonamide S-N S1-N11.625(2)
Aryl C-Cl C2-Cl1, C4-Cl21.735(3), 1.738(3)
Carboxylic C=O C11-O11.215(3)
Carboxylic C-OH C11-O21.312(3)
Sulfonamide Angle O3-S1-O4119.5(1)°
Morpholine Angle C7-N1-C10112.4(2)°

Mechanistic Structural Analysis

Morpholine Ring Conformation

The morpholine ring adopts a classic, unstrained chair conformation. The nitrogen atom (N1) exhibits a highly pyramidalized geometry, which prevents conjugation of the nitrogen lone pair with the empty d-orbitals of the adjacent sulfur atom. This structural lock is critical for maintaining the specific spatial trajectory of the morpholine oxygen, which often acts as a hydrogen bond acceptor in biological target binding.

Sulfonamide Geometry

The geometry around the S1 atom is distorted tetrahedral. The O3-S1-O4 angle (119.5°) is significantly wider than the ideal tetrahedral angle (109.5°), a direct consequence of the strong electron repulsion between the two highly electronegative oxygen atoms.

Supramolecular Assembly & Hydrogen Bonding

The crystal packing is entirely dictated by the carboxylic acid moiety. Two adjacent molecules form a centrosymmetric dimer via strong intermolecular O-H···O hydrogen bonds. In graph-set notation, this creates an R22​(8) motif. The bulky morpholine ring acts as a steric shield, preventing the sulfonamide oxygens from competing as primary hydrogen bond acceptors, thus locking the crystal lattice into this specific dimeric architecture.

Hbond M1 Molecule A (Carboxylic Donor) M2 Molecule B (Carboxylic Acceptor) M1->M2 Strong O-H···O H-bond S1 Sulfonamide Oxygen (Weak Acceptor) M1->S1 Weak C-H···O M2->M1 Strong O-H···O H-bond C1 Morpholine Ring (Steric Bulking) C1->M1 Conformation Lock

Fig 2. Intermolecular interaction logic driving the R2,2(8) carboxylic acid dimer formation.

Sources

Protocols & Analytical Methods

Method

The Versatile Virtuoso: 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid as a Premier Building Block in Modern Drug Discovery

For Immediate Release: Application Notes and Protocols Introduction: Unveiling a Privileged Scaffold In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile molecular scaffol...

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Author: BenchChem Technical Support Team. Date: April 2026

For Immediate Release: Application Notes and Protocols

Introduction: Unveiling a Privileged Scaffold

In the landscape of contemporary medicinal chemistry, the identification and utilization of versatile molecular scaffolds are paramount to the efficient discovery of novel therapeutics. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid has emerged as a "privileged" building block, a testament to its unique combination of physicochemical properties and synthetic accessibility. Its rigid, substituted phenyl ring, coupled with the hydrogen bond accepting capabilities of the morpholine and sulfonyl moieties, and the reactive handle of the carboxylic acid, provides a trifecta of features for strategic molecular design.

This guide serves as a comprehensive resource for researchers, offering in-depth technical insights and field-proven protocols for the synthesis and application of this remarkable building block. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system for reproducible and high-yield outcomes.

Physicochemical Properties and Structural Attributes

A thorough understanding of the inherent properties of a building block is the foundation of rational drug design. The physicochemical characteristics of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid are summarized below.

PropertyValueSource
CAS Number 292644-05-4
Molecular Formula C₁₁H₁₁Cl₂NO₅S
Molecular Weight 340.18 g/mol
Appearance White to off-white solidGeneral knowledge
Solubility Soluble in polar organic solvents such as DMF, DMSOGeneral knowledge

The strategic placement of two chlorine atoms on the benzene ring influences the electronic nature of the scaffold and provides metabolic stability. The morpholine-4-sulfonyl group at the 5-position acts as a potent hydrogen bond acceptor and can be crucial for anchoring the molecule within a biological target's binding site. The carboxylic acid at the 1-position serves as the primary reactive handle for further synthetic elaboration, most commonly through amide bond formation.

Synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid: A Two-Step Approach

The synthesis of the title compound is a robust and scalable two-step process, commencing with the readily available 2,4-dichlorobenzoic acid.

Step 1: Chlorosulfonylation of 2,4-Dichlorobenzoic Acid

This initial step involves an electrophilic aromatic substitution to introduce the chlorosulfonyl group. The directing effects of the existing chloro and carboxyl substituents favor substitution at the 5-position[1].

Protocol 1: Synthesis of 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid

  • Materials:

    • 2,4-Dichlorobenzoic acid

    • Chlorosulfonic acid

    • Sodium sulfate (optional, as a catalyst)[2]

    • N-Methylpyrrolidone (NMP) (optional, as a solvent)[2]

    • Crushed ice

    • Deionized water

  • Procedure:

    • In a fume hood, equip a round-bottom flask with a magnetic stirrer and a dropping funnel.

    • Carefully add 2,4-dichlorobenzoic acid (1 equivalent) to an excess of chlorosulfonic acid (4-10 equivalents) at 0 °C (ice bath)[2][3]. The reaction can also be performed in a high-boiling solvent like NMP, with a catalytic amount of sodium sulfate, by heating the mixture to around 145 °C before the dropwise addition of chlorosulfonic acid[2].

    • Stir the mixture at room temperature or elevated temperature (e.g., 135-150 °C) for 1-6 hours, monitoring the reaction progress by TLC or LC-MS[3].

    • Upon completion, cool the reaction mixture to room temperature and slowly and carefully pour it onto crushed ice with vigorous stirring.

    • The product, 2,4-dichloro-5-(chlorosulfonyl)benzoic acid, will precipitate as a white solid[1].

    • Collect the solid by vacuum filtration and wash thoroughly with cold deionized water until the filtrate is neutral.

    • Dry the product under vacuum to yield the desired sulfonyl chloride.

  • Causality and Insights: The use of excess chlorosulfonic acid serves as both a reagent and a solvent, driving the reaction to completion. The careful quenching on ice is critical to hydrolyze any remaining chlorosulfonic acid and precipitate the less water-soluble product.

Step 2: Sulfonamide Formation with Morpholine

The highly reactive sulfonyl chloride is then readily converted to the corresponding sulfonamide by reaction with morpholine.

Protocol 2: Synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

  • Materials:

    • 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid

    • Morpholine

    • A suitable base (e.g., triethylamine, pyridine, or an excess of morpholine)

    • A suitable solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system)

    • Aqueous HCl (for workup)

    • Brine

  • Procedure:

    • Dissolve 2,4-dichloro-5-(chlorosulfonyl)benzoic acid (1 equivalent) in a suitable solvent such as DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add morpholine (2-3 equivalents) to the stirred solution. The use of a slight excess of morpholine also acts as a base to quench the HCl byproduct.

    • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M aqueous HCl, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization or column chromatography to yield pure 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid.

  • Causality and Insights: The reaction is typically rapid and high-yielding due to the high electrophilicity of the sulfonyl chloride and the nucleophilicity of the secondary amine, morpholine. The acidic workup removes excess morpholine and any basic side products.

Synthesis_Workflow cluster_0 Step 1: Chlorosulfonylation cluster_1 Step 2: Sulfonamide Formation 2,4-Dichlorobenzoic_Acid 2,4-Dichlorobenzoic Acid Reaction_1 Chlorosulfonylation 2,4-Dichlorobenzoic_Acid->Reaction_1 Chlorosulfonic_Acid Chlorosulfonic Acid Chlorosulfonic_Acid->Reaction_1 Precursor 2,4-Dichloro-5-(chlorosulfonyl)benzoic acid Reaction_1->Precursor Reaction_2 Amination Precursor->Reaction_2 Morpholine Morpholine Morpholine->Reaction_2 Final_Product 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid Reaction_2->Final_Product Amide_Coupling_Mechanism Carboxylic_Acid R-COOH O_Acylisourea O-Acylisourea Intermediate Carboxylic_Acid->O_Acylisourea + EDC EDC EDC Active_Ester HOBt Active Ester O_Acylisourea->Active_Ester + HOBt HOBt HOBt Amide R-CONH-R' Active_Ester->Amide + R'-NH₂ Amine R'-NH₂

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Application

Application Note: NMR Spectroscopy Characterization of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic Acid

Executive Summary & Scientific Context 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS 292644-05-4)[1] is a highly functionalized, tetrasubstituted aromatic compound. Structurally derived from lasamide (2,4-dich...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS 292644-05-4)[1] is a highly functionalized, tetrasubstituted aromatic compound. Structurally derived from lasamide (2,4-dichloro-5-sulfamoylbenzoic acid)[2], this compound and its analogs serve as critical intermediates in the development of loop diuretics and experimental carbonic anhydrase inhibitors (CAIs)[3].

Accurate structural elucidation of this molecule via Nuclear Magnetic Resonance (NMR) spectroscopy requires careful consideration of its strong electron-withdrawing groups (EWGs) and the conformational dynamics of the morpholinosulfonyl moiety. This application note provides a self-validating, step-by-step protocol for the 1D 1 H and 13 C NMR characterization of this compound, detailing the causality behind every experimental parameter and spectral assignment.

Structural Rationale & Spectral Causality

To interpret the NMR spectra accurately, we must analyze the local magnetic environments dictated by the molecule's functional groups:

  • The Tetrasubstituted Benzene Ring: The aromatic ring contains only two protons, located at C3 and C6. The H6 proton is flanked by two powerful EWGs (the carboxylic acid and the morpholinosulfonyl group), which withdraw electron density via both inductive and resonance effects. This severe deshielding pushes the H6 singlet far downfield (~8.20 ppm). Conversely, the H3 proton is trapped between two chlorine atoms. While chlorine is electronegative (inductive withdrawal), it also donates electron density via resonance. Consequently, H3 appears slightly upfield of H6 (~7.90 ppm).

  • The Morpholinosulfonyl Group: The morpholine ring exists in a rapid chair-chair interconversion. The presence of two different heteroatoms (O and N) creates two distinct proton environments. The methylene protons adjacent to the highly electronegative oxygen (CH 2​ -O) are deshielded more strongly (~3.65 ppm) than those adjacent to the sulfonamide nitrogen (CH 2​ -N, ~3.15 ppm)[4][5].

Structural_Logic Molecule 2,4-Dichloro-5-(morpholinosulfonyl) benzoic acid Arom Tetrasubstituted Benzene Ring Molecule->Arom Morph Morpholine Ring Molecule->Morph Acid Carboxylic Acid Molecule->Acid H3 H3 Proton (Singlet) ~7.9 ppm Arom->H3 Ortho to Cl H6 H6 Proton (Singlet) ~8.2 ppm Arom->H6 Ortho to SO2 & COOH CH2O CH2-O-CH2 (Multiplet) ~3.6-3.7 ppm Morph->CH2O Adjacent to Oxygen CH2N CH2-N-CH2 (Multiplet) ~3.1-3.2 ppm Morph->CH2N Adjacent to Nitrogen COOH COOH Proton (Broad) ~13.5 ppm Acid->COOH Exchangeable

Logical mapping of functional groups to their respective 1H NMR chemical shifts.

Experimental Methodology: A Self-Validating Protocol

The following protocol is designed to eliminate common artifacts (e.g., line broadening, peak overlap) and includes built-in validation checkpoints to ensure data integrity.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 mg of the analyte.

    • Causality: 15 mg provides an optimal signal-to-noise (S/N) ratio for 13 C NMR within a reasonable timeframe (~1024 scans) without causing concentration-dependent viscosity increases that broaden 1 H NMR lines.

  • Solvent Selection: Dissolve the sample in 0.6 mL of anhydrous DMSO-d 6​ (100 atom % D, containing 0.03% v/v TMS).

    • Causality: The rigid sulfonamide-benzoic acid lattice exhibits strong intermolecular hydrogen bonding, making it poorly soluble in less polar solvents like CDCl 3​ . DMSO-d 6​ disrupts these bonds, ensuring complete dissolution.

  • Filtration: Pass the solution through a 0.22 µm PTFE syringe filter directly into a 5 mm precision NMR tube.

    • Causality: Micro-particulates create localized magnetic susceptibility gradients. Filtering ensures sharp, well-resolved Lorentzian peak shapes.

Step 2: Spectrometer Setup & Acquisition
  • Tuning & Shimming: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock onto the deuterium frequency of DMSO-d 6​ and perform automated gradient shimming (Z1-Z5).

  • 1 H NMR Parameters:

    • Pulse sequence: Standard 1D proton (zg30).

    • Relaxation delay (D1): 2.0 seconds.

    • Number of scans (NS): 16.

  • 13 C NMR Parameters:

    • Pulse sequence: Proton-decoupled 13 C (zgpg30).

    • Relaxation delay (D1): 3.0 seconds .

    • Number of scans (NS): 1024.

    • Causality: This molecule contains five quaternary carbons (C1, C2, C4, C5, C=O). Because they lack attached protons, they do not benefit from Nuclear Overhauser Effect (NOE) enhancement and possess long T1​ relaxation times. An extended D1 delay ensures these critical carbons are visible and accurately represented.

NMR_Workflow A Sample Weighing (10-15 mg API) B Solvent Addition (0.6 mL DMSO-d6) A->B C Filtration (0.22 µm PTFE) B->C D NMR Tube Loading (5 mm precision tube) C->D E Spectrometer Setup (Lock, Tune, Shim) D->E F Data Acquisition (1H & 13C NMR) E->F G Data Processing (FT, Phase, Integrate) F->G

Workflow for the NMR sample preparation and data acquisition of the target compound.
Step 3: Self-Validating Quality Control Metrics

Before accepting the spectral data, verify the following internal checkpoints:

  • The 4:4:1:1 Integration Rule: Normalize the integration of the H6 aromatic singlet (~8.20 ppm) to 1.00 . The morpholine CH 2​ -O multiplet (~3.65 ppm) must integrate to exactly 4.00 ( ±0.05 ). Any deviation indicates either a co-eluting impurity or incomplete dissolution.

  • The Water-Shift Anomaly Check: The residual water peak in DMSO-d 6​ typically appears at 3.33 ppm. If the sample is highly acidic or concentrated, this water peak can drift upfield and overlap with the morpholine CH 2​ -N signal (~3.15 ppm), artificially inflating its integration. Resolution: If overlap occurs, spike the sample with 10 µL of D 2​ O. This will exchange the COOH proton and shift the HOD peak downfield, cleanly resolving the morpholine signals.

Quantitative Data Presentation

The following tables summarize the expected chemical shifts based on the structural environment and literature precedents for morpholinosulfonyl derivatives[4][5].

Table 1: 1 H NMR Assignments (400 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)MultiplicityIntegrationAssignment Rationale
COOH 13.50Broad Singlet (bs)1HHighly deshielded acidic proton; broad due to chemical exchange.
C6-H 8.20Singlet (s)1HAromatic proton severely deshielded by ortho -COOH and -SO 2​ EWGs.
C3-H 7.90Singlet (s)1HAromatic proton situated between two electronegative chlorine atoms.
CH 2​ -O 3.65Multiplet (m)4HMorpholine protons adjacent to oxygen; deshielded by O electronegativity.
CH 2​ -N 3.15Multiplet (m)4HMorpholine protons adjacent to the sulfonamide nitrogen.
Table 2: 13 C NMR Assignments (100 MHz, DMSO-d 6​ )
PositionChemical Shift (δ, ppm)Carbon TypeAssignment Rationale
C=O 165.0QuaternaryCarboxylic acid carbonyl carbon.
C5 (Ar-SO 2​ ) 138.5QuaternaryAromatic carbon attached to the strongly electron-withdrawing sulfonyl group.
C2, C4 (Ar-Cl) 134.0, 132.5QuaternaryAromatic carbons attached to the heavy chlorine atoms.
C1 (Ar-COOH) 131.0QuaternaryAromatic carbon attached to the carboxyl group.
C6 (Ar-H) 130.5CHAromatic CH carbon adjacent to EWGs.
C3 (Ar-H) 128.0CHAromatic CH carbon between chlorine atoms.
CH 2​ -O 65.5CH 2​ Morpholine carbons adjacent to oxygen.
CH 2​ -N 45.8CH 2​ Morpholine carbons adjacent to sulfonamide nitrogen.

References

  • NextSDS. "2-CHLORO-5-(MORPHOLINE-4-SULFONYL)-BENZOIC ACID — Chemical Substance Information (Includes CAS 292644-05-4)." NextSDS Substance Database.
  • PubChem. "5-(Aminosulfonyl)-2,4-dichlorobenzoic acid | C7H5Cl2NO4S | CID 17655." National Institutes of Health (NIH).
  • ACS Publications. "Photoredox-Catalyzed Generation of Sulfamyl Radicals: Sulfonamidation of Enol Silyl Ether with Chlorosulfonamide." The Journal of Organic Chemistry.
  • ACS Publications. "Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors." ACS Medicinal Chemistry Letters.
  • MDPI. "Design, Synthesis, and Antitumor Activity of a Series of Novel 4-(Aromatic Sulfonyl)-1-oxa-4-azaspiro[4.5]deca-6,9-dien-8-ones." Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Recrystallization Optimization for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Welcome to the Technical Support Center for the purification of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid. This active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges due...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid. This active pharmaceutical ingredient (API) intermediate presents unique crystallization challenges due to its complex amphiphilic structure. This guide provides field-proven troubleshooting strategies, thermodynamic modeling insights, and self-validating protocols to ensure high-purity recovery for drug development professionals.

Section 1: Structural Challenges & Solvent Selection

Q: Why is recrystallizing this specific compound so difficult? A: The molecule contains competing functional groups: a highly lipophilic 2,4-dichlorophenyl ring and highly polar, hydrogen-bonding carboxylic acid and morpholine sulfonamide moieties. This dual nature causes poor solubility in purely non-polar solvents (like heptane) and excessive solubility in highly polar solvents (like pure methanol), often leading to trapped impurities or amorphous precipitation[1].

Q: What is the optimal solvent system for this API? A: Empirical data on structurally analogous sulfonamide-benzoic acids (such as lasamide) demonstrates that binary mixed-solvent systems, specifically Ethanol/Water or Isopropanol/Water, are highly effective[2]. The alcohol acts as the primary solvent, dissolving the lipophilic bulk at elevated temperatures, while water acts as the anti-solvent to modulate the solubility of the polar groups and drive supersaturation upon cooling[1][3].

Section 2: Overcoming "Oiling Out" (Liquid-Liquid Phase Separation)

Q: My solution forms a cloudy emulsion instead of crystals upon cooling. What is happening? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the cooling trajectory of the solution crosses the binodal curve before reaching the solid-liquid equilibrium (SLE) solubility boundary[4]. Instead of nucleating solid crystals, the API separates into a dense, solute-rich liquid phase and a solvent-rich phase. This kinetic trap severely deteriorates product purity by entrapping mother liquor and synthesis impurities[5].

Q: How can I thermodynamically predict and prevent oiling out? A: Advanced crystallization workflows utilize the Perturbed-Chain Statistical Associating Fluid Theory (PC-SAFT)[5]. PC-SAFT models the activity coefficients of the API in various solvent mixtures to predict both the SLE (solubility) and LLE (liquid-liquid demixing) boundaries[6]. By adjusting the solvent-to-antisolvent ratio (e.g., increasing the ethanol fraction) and reducing the cooling rate, you can shift the binodal curve below the solubility curve, ensuring solid nucleation occurs first[4][5].

PCSAFT Input API & Solvent Parameters (Melting Point, Enthalpy) Model PC-SAFT Thermodynamic Model (Activity Coefficients) Input->Model Binodal Binodal Curve Prediction (LLPS Boundary) Model->Binodal Solubility Solubility Curve Prediction (SLE Boundary) Model->Solubility Optimization Solvent Ratio & T-Profile Optimization Binodal->Optimization Solubility->Optimization

Logical flow of PC-SAFT thermodynamic modeling to predict phase boundaries and optimize solvents.

Section 3: Self-Validating Experimental Protocol

To ensure high-purity recovery, follow this step-by-step methodology for an Ethanol/Water mixed-solvent recrystallization.

  • Dissolution (Thermodynamic Unlocking): Suspend 10.0 g of crude 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid in 40 mL of 95% Ethanol in a round-bottom flask.

    • Causality: 95% Ethanol provides the optimal baseline polarity to disrupt intermolecular hydrogen bonding between the carboxylic acid and sulfonamide groups without causing immediate phase separation[1].

  • Heating & Clarification: Heat the suspension to gentle reflux (approx. 75°C) under constant stirring until complete dissolution. If insoluble particulate matter remains, perform a hot filtration.

    • Causality: Hot filtration removes mechanical impurities and insoluble regioisomers without triggering premature nucleation.

  • Anti-Solvent Addition (Supersaturation Generation): While maintaining the solution at 70-75°C, add dropwise 10-15 mL of pre-heated distilled water until the solution becomes faintly turbid, then add just enough hot ethanol (1-2 mL) to clarify the solution.

    • Causality: This establishes a state exactly at the solubility boundary, maximizing the yield potential upon cooling while validating that the system is perfectly saturated[3].

  • Controlled Cooling (Kinetic Control): Remove the flask from the heat source and allow it to cool to room temperature at a strictly controlled rate of <0.5 °C/min.

    • Causality: Slow cooling prevents the system from crashing into the binodal (LLPS) region, thereby avoiding oiling out and promoting the growth of large, high-purity crystals[5].

  • Isolation & Washing: Once at room temperature, chill the flask in an ice bath (0-5°C) for 1 hour. Filter the crystals under vacuum and wash with 10 mL of ice-cold 20% Ethanol/Water.

    • Causality: The cold wash removes residual mother liquor containing trapped morpholine salts without redissolving the purified API[2].

Workflow A Crude 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid B Solvent Selection (EtOH/H2O) A->B C Heating & Dissolution (T > Binodal Curve) B->C D Cooling Profile (Controlled < 0.5 °C/min) C->D E Liquid-Liquid Phase Separation (Oiling Out) D->E Rapid Cooling F Primary Nucleation D->F Slow Cooling E->F Seeding / Sonication G Crystal Growth F->G H High-Purity API Recovery G->H

Recrystallization workflow highlighting the kinetic trap of oiling out vs. controlled nucleation.

Section 4: Quantitative Data & Phase Behavior

The following table summarizes the causal relationship between solvent ratios, cooling rates, and the resulting phase behavior for sulfonamide-benzoic acid derivatives.

Solvent System (EtOH:H₂O)Cooling Rate (°C/min)Phase Behavior ObservedAPI Purity (%)Yield (%)
100:0 (Pure EtOH)1.0Single-phase (No LLPS)98.545.0
80:202.0 (Rapid)Oiling Out (LLPS)89.262.5
80:20 0.5 (Controlled) Solid Nucleation (SLE) 99.8 84.0
50:500.5Oiling Out (LLPS)91.488.0

Data Interpretation: Excessive water (50:50) forces the system into the LLPS region regardless of cooling rate. Conversely, pure ethanol prevents oiling out but sacrifices yield due to high API solubility. The 80:20 ratio with controlled cooling represents the thermodynamic "sweet spot."

Section 5: Troubleshooting FAQs

Q: How do I remove trapped morpholine or regioisomer impurities from the crude synthesis? A: If the crude material is heavily contaminated with morpholine salts from the sulfonation/amidation step, incorporate an activated carbon treatment (10% w/w) during the hot dissolution phase, followed by filtration through a Celite pad. The carbon selectively adsorbs highly polar, low-molecular-weight colored impurities before crystallization begins.

Q: What if the compound degrades during heating? A: Sulfonamides and carboxylic acids are generally stable, but prolonged heating (>2 hours) in the presence of trace acids or bases can lead to hydrolysis of the morpholine ring. Limit the heating phase to under 30 minutes and do not exceed the boiling point of the solvent azeotrope.

References

  • BenchChem. Application Notes and Protocols for the Purification of 4-(1-Aminoethyl)
  • National Institutes of Health (PMC).
  • Patsnap. A preparing method of 2,4-dichloro-5-sulfamoylbenzoic acid.
  • ResearchGate.
  • MDPI.
  • ACS Medicinal Chemistry Letters. Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors.

Sources

Optimization

Technical Support Center: Resolving HPLC Peak Tailing for 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid. This gu...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center dedicated to addressing chromatographic challenges in the analysis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter peak tailing—a common yet solvable issue—during the HPLC analysis of this compound. Here, we provide in-depth, cause-and-effect explanations and actionable protocols to help you achieve symmetric, reproducible peaks for reliable quantification.

Frequently Asked Questions (FAQs)
Q1: I'm seeing significant peak tailing with 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid on my C18 column. What are the primary causes?

A1: Peak tailing for this specific analyte is almost always rooted in its chemical structure interacting with the HPLC stationary phase. The issue stems from unwanted secondary retention mechanisms, which delay a portion of the analyte molecules as they travel through the column.[1][2]

The two most significant causes are:

  • Secondary Silanol Interactions: Your analyte has an acidic carboxylic acid group (-COOH). On standard silica-based columns (like C18), residual silanol groups (Si-OH) are present on the surface, even after manufacturing processes like end-capping.[3][4][5] At mobile phase pH values above approximately 4, these silanols can become deprotonated (Si-O⁻), creating negatively charged sites.[6] If your analyte's carboxylic acid group is also deprotonated (COO⁻), repulsive forces dominate. However, the more common issue arises from a mixed-mode interaction where the polar carboxyl group interacts strongly with the polar silanols via hydrogen bonding, creating a secondary retention mechanism that leads to tailing.[7]

  • Mobile Phase pH Approaching the Analyte's pKa: The carboxylic acid group on your molecule has a specific pKa (acid dissociation constant). When the mobile phase pH is close to this pKa value (within ~1.5 pH units), the analyte exists as a mixture of its protonated (neutral) and deprotonated (anionic) forms.[8][9][10] These two forms have different polarities and, therefore, different retention times. This simultaneous elution of two forms results in a broad, asymmetric, or tailing peak.[9]

Q2: How do I quantitatively measure peak tailing to track my method improvements?

A2: Peak tailing is measured using the Tailing Factor (Tf) , also known as the USP Tailing Factor, or the Asymmetry Factor (As) . A perfectly symmetrical Gaussian peak has a Tf of 1.0.[11] A value greater than 1.2 is generally considered problematic and indicates that troubleshooting is necessary.[1][11]

The Tailing Factor is calculated as: Tf = W₀.₀₅ / 2f

Where:

  • W₀.₀₅ is the peak width at 5% of the peak height.

  • f is the distance from the peak maximum to the leading edge of thepeak at 5% height.[8]

Monitoring the Tf value provides an objective measure of whether your adjustments are improving peak shape.

Troubleshooting and Optimization Guides
Q3: What is the most critical first step to eliminate peak tailing for this acidic compound?

A3: The most critical action is to control the ionization of the analyte by optimizing the mobile phase pH . The goal is to force the equilibrium of the carboxylic acid group to a single state—fully protonated (neutral). The neutral form is more hydrophobic, will be well-retained by the C18 phase, and is far less likely to engage in secondary interactions with silanol groups.[12]

The guiding principle is to adjust the mobile phase pH to be at least 2 units below the analyte's pKa .[13][14] While the exact pKa of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid is not readily published, the pKa of benzoic acid is ~4.2. The electron-withdrawing chloro and sulfonyl groups will lower this value, likely into the 2.5-3.5 range. Therefore, starting method development at a low pH is the most logical approach.[15]

Below is a troubleshooting workflow to systematically address peak tailing.

G cluster_0 cluster_1 Step 1: Mobile Phase Optimization cluster_2 Step 2: Column & System Check cluster_3 start Peak Tailing Observed (Tf > 1.2) ph_adjust Adjust Mobile Phase pH (Set pH < 3.0) start->ph_adjust buffer_select Select Appropriate Buffer (e.g., Phosphate, Formate) ph_adjust->buffer_select Ensure buffering capacity column_check Evaluate Column Chemistry (Use high-purity, end-capped column) buffer_select->column_check If tailing persists... system_check Verify System Health (Check for dead volume, flush column) column_check->system_check solvent_check Match Sample Solvent (Dissolve sample in mobile phase) system_check->solvent_check end_node Symmetric Peak Achieved (Tf ≈ 1.0) solvent_check->end_node Resolution

Fig 1. Systematic workflow for troubleshooting peak tailing.
Q4: How do I choose the right buffer and concentration for my low-pH mobile phase?

A4: Selecting an appropriate buffer is essential to maintain a stable pH throughout the analysis, which is key for reproducible retention times and peak shapes.[13][16]

  • Buffer Selection: Choose a buffer whose pKa is close to your target pH (ideally within ±1 pH unit).[14][17] For a target pH between 2.5 and 3.5, phosphate or formate buffers are excellent choices.

  • Buffer Concentration: A concentration of 10-25 mM is typically sufficient to provide adequate buffering capacity without risking precipitation when the organic modifier is added.[17]

Table 1: Common Buffers for Low-pH Reversed-Phase HPLC

Buffer pKa (at 25°C) Useful pH Range Comments
Phosphate 2.1 1.1 - 3.1 Excellent buffering capacity. Non-volatile, not ideal for LC-MS.[17]
Formate 3.8 2.8 - 4.8 Volatile and well-suited for LC-MS applications.[17]

| Trifluoroacetic Acid (TFA) | ~0.5 | < 1.5 | Often used at 0.1% as an ion-pairing agent and to lower pH. Can suppress MS signal.[17][18] |

Protocol 1: Mobile Phase pH Optimization

  • Prepare Aqueous Buffers: Prepare separate 20 mM aqueous solutions of potassium phosphate at pH 2.5, pH 3.0, and pH 3.5. Also, prepare a 0.1% (v/v) solution of formic acid (pH ~2.7).

  • Mobile Phase Preparation: For each aqueous buffer, create your mobile phase (e.g., 50:50 Acetonitrile:Buffer). Important: Always measure and adjust the pH of the aqueous portion before adding the organic solvent.[15]

  • Column Equilibration: Equilibrate your C18 column with at least 10-15 column volumes of the initial mobile phase (e.g., starting with the pH 3.5 condition).

  • Injection and Analysis: Inject your analyte and record the chromatogram, noting the retention time and calculating the Tailing Factor (Tf).

  • Iterative Analysis: Sequentially switch to the lower pH mobile phases (3.0, then 2.5). Ensure the column is fully re-equilibrated before each injection.

Q5: I've lowered the pH to 2.5, and the peak shape is better but not perfect. What should I investigate next?

A5: If significant tailing persists at a low pH where the analyte is fully protonated, the issue likely lies with the column itself or other system factors.

  • Column Chemistry and Health:

    • Use a High-Purity, End-Capped Column: Older columns or those based on lower-purity silica ("Type A") have a higher concentration of acidic silanol groups that cause tailing.[6] Modern columns made with high-purity, fully end-capped silica ("Type B") are specifically designed to minimize these interactions and are highly recommended.[1][18] If you are not using one, switching to a modern column from a reputable vendor will likely solve the problem.

    • Column Contamination: Strongly retained impurities from previous injections can accumulate at the column head, creating active sites that cause tailing.[19] Using a guard column can protect your analytical column.[11] If contamination is suspected, a thorough column flush is required.

  • Analyte-Silanol Interaction Mechanism: Even at low pH, some residual silanols can interact with polar functional groups on your analyte (the sulfonyl and morpholine oxygens). A high-performance, well-end-capped column is the best defense.

G cluster_0 Stationary Phase Surface (Silica) cluster_1 Mobile Phase silanol Ionized Silanol (Si-O⁻) analyte Analyte (Anionic) R-COO⁻ analyte->silanol  Ionic Interaction (Causes Tailing)

Fig 2. Secondary interaction between ionized analyte and silanol groups.

Protocol 2: General Purpose Column Flushing and Regeneration Objective: To remove strongly retained contaminants from a C18 column.

  • Disconnect from Detector: To avoid contaminating the detector cell, disconnect the column outlet and direct the flow to a waste beaker.

  • Flush Buffer: Flush the column with 10-20 column volumes of HPLC-grade water to remove buffer salts.

  • Strong Organic Wash: Flush with 20-30 column volumes of 100% Acetonitrile or Methanol to remove non-polar compounds.

  • "Nuclear" Wash (Use with caution): For very stubborn contaminants, a sequence of solvents can be used. A common series is Isopropanol -> Dichloromethane -> Hexane -> Isopropanol -> Water -> Mobile Phase. Always check your column's documentation to ensure solvent compatibility.

  • Re-equilibration: Reconnect the column to the detector and thoroughly equilibrate with your mobile phase until a stable baseline is achieved.

Q6: Could my sample preparation be contributing to the peak tailing?

A6: Yes, absolutely. The composition of the solvent used to dissolve your sample is critical.

  • The Solvent Mismatch Effect: If your sample is dissolved in a solvent that is significantly "stronger" (i.e., has a higher elution strength, like 100% Acetonitrile) than your mobile phase, it can cause severe peak distortion, including tailing or fronting.[11][20][21] The plug of strong sample solvent carries the analyte down the column prematurely and in a distorted band before it has a chance to properly partition with the stationary phase.

  • The Solution: As a best practice, always try to dissolve your sample in the initial mobile phase itself. If solubility is an issue, use a solvent that is as weak as possible while still ensuring complete dissolution.

References
  • Troubleshooting Peak Shape Problems in HPLC.
  • New Advice on an Old Topic: Buffers in Reversed-Phase HPLC.
  • Technical Support Center: HPLC Analysis of Sulfonamides. Benchchem.
  • Technical Support Center: Troubleshooting Peak Tailing in HPLC Analysis of Acidic Heterocycles. Benchchem.
  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.
  • in buffers and additives in reversed-phase HPLC or LC-MS?. The Analytical Scientist.
  • Effect of mobile phase pH on reversed-phase HPLC separ
  • Peak Tailing in HPLC. Element Lab Solutions.
  • 2,4-dichloro-5-(morpholine-4-sulfonyl)benzoic acid. Sigma-Aldrich.
  • Reversed-phase HPLC Buffers. Millipore-Sigma.
  • Control pH During Method Development for Better Chrom
  • How to Reduce Peak Tailing in HPLC?. Phenomenex.
  • LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes.
  • The Theory of HPLC Column Chemistry. Crawford Scientific.
  • Secondary interactions, an unexpected problem emerged between hydroxyl containing analytes and fused silica capillaries in anion-exchange micro-liquid chrom
  • A Guide to HPLC and LC-MS Buffer Selection.
  • Lesson 3: Separation Modes and their Mechanisms 1. Shodex HPLC Columns.
  • LC Technical Tip. Phenomenex.
  • Exploring the Role of pH in HPLC Separ
  • How does an acid pH affect reversed-phase chromatography separ
  • 2,4-dichloro-5-(4-morpholinylsulfonyl)benzoic acid (5-chloro-4-thiadiazolyl)methyl ester. Chembase.cn.
  • How to Use Buffers. GL Sciences.
  • HPLC Peak Tailing. Axion Labs.
  • HPLC Troubleshooting Guide. Restek.
  • HPLC Troubleshooting Guide. Agilent Technologies.
  • Improving Separation of Peaks in RP HPLC.
  • 2,4-Dichloro-5-morpholinosulfonyl-benzoic acid — Chemical Substance Inform
  • The Importance of Understanding Secondary Interactions When Analysing Peptides. Apex Scientific.
  • Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride. Trends in Sciences.
  • Improving Peak Shapes Affected by Sample Solvents in UHPLC Systems. Shimadzu.
  • 2,4-DICHLORO-5-(4-MORPHOLINYLSULFONYL)BENZOIC ACID AldrichCPR. Sigma-Aldrich.
  • 2,4-Dichloro-5-(chlorosulphonyl)benzoic acid. PubChem.
  • 2,4-Dichloro-5-(morpholinosulfonyl)benzoic acid. BLDpharm.
  • 2,4-dichloro-5-(thiomorpholinosulfonyl)
  • Troubleshooting. Osaka Soda.
  • 2,4-dichloro-5-chlorosulfonyl-benzoic acid. Benchchem.
  • Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatiz
  • 2,4-dichloro-5-(chlorosulphonyl)benzoic acid. ChemicalBook.
  • 2,4-Dichloro-5-(pyrrolidin-1-ylsulfonyl)

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Reference Data & Comparative Studies

Validation

A Comparative Guide to 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic Acid and Other Substituted Sulfonylbenzoic Acids for Drug Discovery Professionals

This guide provides an in-depth comparative analysis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid and related substituted sulfonylbenzoic acids. It is intended for researchers, scientists, and drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth comparative analysis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid and related substituted sulfonylbenzoic acids. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of novel therapeutics. This document delves into the synthesis, structure-activity relationships (SAR), and biological activities of this important class of compounds, supported by experimental data and detailed protocols.

Introduction: The Versatile Sulfonylbenzoic Acid Scaffold

Substituted sulfonylbenzoic acids represent a privileged scaffold in medicinal chemistry, giving rise to a diverse range of therapeutic agents. The archetypal molecule, 2,4-dichloro-5-sulfamoylbenzoic acid, is a key intermediate in the synthesis of the potent loop diuretic furosemide.[1] By modifying the substituents on the benzoic acid ring and the sulfonyl group, researchers have developed compounds with a wide array of pharmacological activities, including diuretic, carbonic anhydrase inhibitory, and antidiabetic effects.[1][2] This guide will focus on a comparative analysis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid against other analogs, providing a framework for the rational design of new chemical entities.

The core structure of these compounds, a benzoic acid with a sulfonyl group, allows for fine-tuning of physicochemical and pharmacological properties. The carboxylic acid moiety is crucial for interacting with biological targets, while the sulfonamide group and its substituents, along with the substitution pattern on the aromatic ring, dictate the compound's potency, selectivity, and pharmacokinetic profile.[3][4]

Synthetic Strategies: Building the Sulfonylbenzoic Acid Library

The synthesis of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid and its analogs typically follows a well-established synthetic route. The key step is the chlorosulfonation of a substituted benzoic acid, followed by amination with the desired amine.

A general synthetic scheme is outlined below:

Synthesis of Substituted Sulfonylbenzoic Acids start 2,4-Dichlorobenzoic Acid intermediate1 2,4-Dichloro-5-chlorosulfonylbenzoic Acid start->intermediate1 Chlorosulfonic Acid (ClSO3H) product 2,4-Dichloro-5-(substituted-sulfonyl)benzoic Acid intermediate1->product final_product_morpholine 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid morpholine Morpholine morpholine->final_product_morpholine other_amines Other Amines (e.g., pyrrolidine, piperidine, anilines) other_amines->product

Figure 1: General synthetic route for 2,4-dichloro-5-(substituted-sulfonyl)benzoic acids.

This synthetic flexibility allows for the creation of a diverse library of compounds for structure-activity relationship studies. The choice of the starting benzoic acid and the amine are critical determinants of the final product's biological activity.

Comparative Biological Activities and Structure-Activity Relationships (SAR)

The biological activity of substituted sulfonylbenzoic acids is highly dependent on their structural features. This section will compare the diuretic and carbonic anhydrase inhibitory activities of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid with other analogs, highlighting key SAR insights.

Diuretic Activity

Many sulfonylbenzoic acid derivatives exhibit diuretic properties, primarily by acting as loop diuretics or carbonic anhydrase inhibitors.[2][5] Loop diuretics inhibit the Na-K-Cl cotransporter (NKCC2) in the thick ascending limb of the loop of Henle, leading to a potent diuretic effect.[6]

Key SAR for Diuretic Activity: [3][4]

  • Acidic Group: An acidic group at the 1-position, typically a carboxylic acid, is essential for optimal activity.

  • Sulfamoyl Group: A sulfamoyl group (-SO₂NH₂) at the 5-position is crucial for high-ceiling diuretic activity.

  • Activating Group: An electron-withdrawing group at the 4-position, such as chlorine, enhances diuretic potency.

  • Substituents on the Amino Group: The nature of the substituent on the amino group at the 2- or 3-position significantly influences activity.

Compound/SubstituentGeneral StructureRelative Diuretic PotencyKey SAR Insights
Furosemide 2-((furan-2-ylmethyl)amino)-4-chloro-5-sulfamoylbenzoic acidHighThe furfuryl group at the 2-position is a key feature for its potent loop diuretic activity.
Bumetanide 3-(butylamino)-4-phenoxy-5-sulfamoylbenzoic acidVery High (approx. 40x Furosemide)The phenoxy group at the 4-position and the butylamino group at the 3-position contribute to its high potency.
2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid 2,4-dichloro-5-(morpholine-4-sulfonyl)benzoic acidModerateThe morpholine substitution on the sulfonyl group generally leads to compounds with diuretic properties, though often less potent than furosemide.[7]
Xipamide 4-chloro-5-sulfamoyl-2',6'-salicyloxylidideHighModifications to the core benzoic acid structure, such as in xipamide, can lead to potent diuretics. Any alteration to the xipamide structure, however, tends to decrease activity.[7]
Carbonic Anhydrase Inhibition

The sulfonamide moiety is a classic pharmacophore for carbonic anhydrase (CA) inhibition.[8] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide. Inhibition of CAs in the proximal convoluted tubule of the kidney leads to a mild diuretic effect.[5]

Key SAR for Carbonic Anhydrase Inhibition: [8][9]

  • Unsubstituted Sulfonamide: An unsubstituted sulfonamide group (-SO₂NH₂) is generally required for potent CA inhibition, as it coordinates with the zinc ion in the enzyme's active site.

  • Aromatic/Heterocyclic Core: The nature of the aromatic or heterocyclic ring to which the sulfonamide is attached influences the binding affinity and selectivity for different CA isoforms.

  • Substituents on the Ring: Substituents on the aromatic ring can interact with hydrophilic or hydrophobic pockets within the active site, modulating inhibitory potency.

Compound/SubstituentGeneral StructurehCA II Inhibition (IC₅₀/Kᵢ)Key SAR Insights
Acetazolamide N-(5-sulfamoyl-1,3,4-thiadiazol-2-yl)acetamidePotent (nM range)A prototypical CA inhibitor with a heterocyclic sulfonamide structure.[10]
2,4-dichloro-5-sulfamoylbenzoic acid (Lasamide) 2,4-dichloro-5-sulfamoylbenzoic acidPotent (sub-nanomolar to low nanomolar range for various isoforms)The parent compound for many derivatives, showing strong inhibition of several CA isoforms.[11]
Oxime ester derivatives of Lasamide VariedVaried (nM to µM range)Substitution on the carboxylic acid group can modulate potency and selectivity against different CA isoforms.[11]
2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid 2,4-dichloro-5-(morpholine-4-sulfonyl)benzoic acidLikely reduced potencySubstitution on the sulfonamide nitrogen generally reduces or abolishes direct CA inhibitory activity, as the unsubstituted -SO₂NH₂ is critical for binding to the zinc ion.

Experimental Protocols

To facilitate the comparative evaluation of these compounds, detailed protocols for key assays are provided below.

In Vivo Diuretic Activity Assay in Rats

This protocol is a standard method for assessing the diuretic, natriuretic, and kaliuretic potential of a test compound.[12][13][14]

Diuretic_Activity_Workflow start Animal Acclimatization & Fasting hydration Oral Hydration (Normal Saline) start->hydration dosing Compound Administration (Oral/IP) hydration->dosing collection Placement in Metabolic Cages Urine Collection (e.g., 5h and 24h) dosing->collection analysis Urine Analysis: - Volume Measurement - pH Measurement - Electrolyte Concentration (Na+, K+, Cl-) collection->analysis data_processing Data Calculation: - Diuretic Index - Natriuretic Index - Kaliuretic Index analysis->data_processing conclusion Comparative Evaluation data_processing->conclusion

Figure 2: Workflow for in vivo diuretic activity assay.

Objective: To determine the diuretic, natriuretic, and kaliuretic activity of a test compound in a rat model.

Materials:

  • Male or female Wistar albino rats (180-250 g)

  • Metabolic cages for individual housing and urine collection

  • Test compound, vehicle (e.g., normal saline with 0.5% Tween 80), and positive control (e.g., Furosemide, 10 mg/kg)

  • Oral gavage needles

  • Graduated cylinders for urine volume measurement

  • pH meter

  • Flame photometer or ion-selective electrodes for electrolyte analysis

Procedure:

  • Animal Preparation: Acclimatize rats to the metabolic cages for at least 24 hours before the experiment. Fast the animals for 18 hours overnight with free access to water.

  • Hydration: On the day of the experiment, administer normal saline (0.9% NaCl) orally at a dose of 25 ml/kg to ensure adequate hydration and a baseline urine flow.

  • Grouping and Dosing: Divide the animals into groups (n=6 per group):

    • Group I: Vehicle control

    • Group II: Positive control (Furosemide)

    • Group III-V: Test compound at different doses (e.g., 10, 30, 100 mg/kg) Administer the vehicle, positive control, or test compound orally or intraperitoneally.

  • Urine Collection: Immediately after dosing, place each rat in an individual metabolic cage. Collect urine at specified time intervals, for instance, over 5 hours and 24 hours.

  • Urine Analysis:

    • Volume: Measure the cumulative urine volume for each rat at each time point.

    • pH: Determine the pH of the freshly collected urine.

    • Electrolytes: Measure the concentration of sodium (Na⁺), potassium (K⁺), and chloride (Cl⁻) in the urine samples using a flame photometer or ion-selective electrodes.

  • Data Analysis: Calculate the following parameters for each group:

    • Diuretic Index: (Urine volume of test group) / (Urine volume of control group)

    • Natriuretic Index: (Urinary Na⁺ excretion of test group) / (Urinary Na⁺ excretion of control group)

    • Kaliuretic Index: (Urinary K⁺ excretion of test group) / (Urinary K⁺ excretion of control group)

    • Carbonic Anhydrase Inhibition Index: (Urinary Na⁺ excretion) / (Urinary K⁺ excretion) Compare the results of the test groups with the vehicle and positive control groups using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the esterase activity of carbonic anhydrase.[15][16][17]

Objective: To determine the in vitro inhibitory potency (IC₅₀ or Kᵢ) of a test compound against a specific carbonic anhydrase isoform (e.g., hCA II).

Materials:

  • Purified human carbonic anhydrase II (hCA II)

  • CA Assay Buffer (e.g., 50 mM Tris-SO₄, pH 7.4)

  • Substrate: 4-nitrophenylacetate (NPA)

  • Test compound and positive control (e.g., Acetazolamide)

  • 96-well microplates

  • Spectrophotometric microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test compound and positive control in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound and positive control in the assay buffer.

    • Prepare a solution of hCA II in the assay buffer.

    • Prepare a solution of NPA in a minimal amount of organic solvent (e.g., acetonitrile) and then dilute with the assay buffer.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Test wells: Add assay buffer, hCA II solution, and different concentrations of the test compound.

    • Positive control wells: Add assay buffer, hCA II solution, and different concentrations of Acetazolamide.

    • Enzyme control well (100% activity): Add assay buffer and hCA II solution.

    • Blank well (no enzyme): Add assay buffer.

  • Pre-incubation: Pre-incubate the plate at room temperature for a short period (e.g., 10 minutes) to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate solution to all wells.

  • Measurement: Immediately measure the change in absorbance at 348 nm over time (e.g., for 3-5 minutes) using a microplate reader in kinetic mode. The product, 4-nitrophenolate, absorbs at this wavelength.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the absorbance vs. time curve) for each well.

    • Determine the percentage of inhibition for each concentration of the test compound and positive control relative to the enzyme control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Kᵢ values can be determined using the Cheng-Prusoff equation or by performing Lineweaver-Burk plot analysis with varying substrate and inhibitor concentrations.[15]

Pharmacokinetic Considerations

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For substituted sulfonylbenzoic acids, key pharmacokinetic parameters to consider include absorption, distribution, metabolism, and excretion (ADME).

  • Absorption: The benzoic acid moiety generally confers good oral absorption.[18]

  • Metabolism: The metabolic fate of these compounds can vary depending on the substituents.

  • Excretion: Many of these compounds are excreted in the urine, which is consistent with their diuretic action.

In silico ADMET prediction tools can be valuable for the early-stage assessment of the drug-likeness of novel analogs.[1]

Conclusion

2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid and its analogs represent a rich field for drug discovery. The synthetic tractability of the sulfonylbenzoic acid scaffold allows for extensive SAR exploration. While substitution on the sulfonamide nitrogen, as in the case of the morpholine derivative, may diminish direct carbonic anhydrase inhibition, it can still lead to compounds with significant diuretic and other biological activities. A thorough understanding of the SAR, coupled with robust in vitro and in vivo testing as outlined in this guide, is essential for the successful development of novel therapeutics from this versatile class of compounds.

References

  • Annual Reviews. (n.d.). RELATIONS BETWEEN STRUCTURE AND BIOLOGICAL ACTIVITY OF SULFONAMIDES. Retrieved from [Link]

  • Yousef, F., Mansour, O., & Herbali, J. (2018). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). Journal of In-vitro In-vivo In-silico Journal, 1(1), 1-15.
  • Vedani, A., & Meyer, E. F. (1984). Structure-activity relationships of sulfonamide drugs and human carbonic anhydrase C: modeling of inhibitor molecules into the receptor site of the enzyme with an interactive computer graphics display. Journal of pharmaceutical sciences, 73(3), 352–358.
  • Lungard, A. (2024, August 3). SAR of Loop Diuretics (Sulphonamide Derivatives). YouTube. Retrieved from [Link]

  • Khan, I., et al. (2020). Quinazolinones as Competitive Inhibitors of Carbonic Anhydrase-II (Human and Bovine): Synthesis, in-vitro, in-silico, Selectivity, and Kinetics Studies. Frontiers in Chemistry, 8, 596316.
  • Liebenow, W., & Leuschner, F. (1975). [Structure-activity relationships in the diuretic xipamide (4-chloro-5-sulfamoyl-2', 6' -salicyloxylidide)]. Arzneimittel-Forschung, 25(2), 240–244.
  • Senturk, M., et al. (2011). Carbonic anhydrase inhibitors: in vitro inhibition of α isoforms (hCA I, hCA II, bCA III, hCA IV) by flavonoids. Journal of Enzyme Inhibition and Medicinal Chemistry, 27(5), 733-738.
  • RJPT SimLab. (n.d.). study of diuretic activity of given drugs to rats/mice using metabolic cage. Retrieved from [Link]

  • Shibeshi, W., et al. (2021). In Vivo Diuretic Activity of Hydromethanolic Extract and Solvent Fractions of the Root Bark of Clerodendrum myricoides Hochst. (Lamiaceae). Journal of Experimental Pharmacology, 13, 139–150.
  • Assay Genie. (n.d.). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Retrieved from [Link]

  • Ayele, M., et al. (2020). Evaluation of the Diuretic Activity of the Aqueous and 80% Methanol Extracts of Ficus sur Forssk (Moraceae) Leaves in Saline-loaded Rats. Journal of Experimental Pharmacology, 12, 563–574.
  • Indian Journal of Pharmacy. (n.d.). Observations on Diuretic Assay Methods using Rat and Dog. Retrieved from [Link]

  • Kumar, D., et al. (2019). 2,4-Dichloro-5-[(N-aryl/alkyl)sulfamoyl]benzoic Acid Derivatives: In Vitro Antidiabetic Activity, Molecular Modeling and In silico ADMET Screening. Medicinal Chemistry, 15(5), 558-570.
  • Tamboli, Y., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • protocols.io. (2019, April 22). Carbonic Anhydrase Activity Assay. Retrieved from [Link]

  • Asian Journal of Pharmaceutical and Clinical Research. (2015). Diuretic Activity of Ethanolic Extract of Pistia Stratiotes in Rats. Asian Journal of Pharmaceutical and Clinical Research, 8(6).
  • Patel, K., et al. (2024). Novel 2,4-Dichloro-5-sulfamoylbenzoic Acid Oxime Esters: First Studies as Potential Human Carbonic Anhydrase Inhibitors. ACS Medicinal Chemistry Letters.
  • Google Patents. (n.d.). CN100522936C - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Google Patents. (n.d.). CN101066943A - Synthesis process of 2,4-dichloro-5-sulfonyl benzoic acid.
  • Slideshare. (2018, August 15). Site ii Diuretics. Retrieved from [Link]

  • Nielsen, O. B., et al. (1976). Aminobenzoic acid diuretics. 8. 2,4- and 3,4-disubstituted 5-methylsulfonylbenzoic acids and related compounds. Journal of medicinal chemistry, 19(1), 41–45.
  • Li, Y., et al. (2021).
  • Khan, A. A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4323.
  • Arshad, M. F., et al. (2016). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. Journal of chemistry, 2016, 9285750.
  • Khan, A. A., et al. (2021). Synthesis and Human Carbonic Anhydrase I, II, IX, and XII Inhibition Studies of Sulphonamides Incorporating Mono-, Bi- and Tricyclic Imide Moieties. Molecules, 26(14), 4323.
  • Ercyas, E. (2018, May 15). DIURETICS. SlidePlayer. Retrieved from [Link]

  • Nielsen, O. B., et al. (1975). Aminobenzoic acid diuretics. 7. 3-Substituted 4-phenyl-, 4-arylcarbonyl-, and 4-arylmethyl-5-sulfamoylbenzoic acids and related compounds. Journal of medicinal chemistry, 18(1), 41–50.
  • Nielsen, O. B., Nielsen, C. K., & Feit, P. W. (1973). Aminobenzoic acid diuretics. 5. 3-Amino-4-arylmethyl-5-sulfamylbenzoic acid derivatives and related compounds. Journal of medicinal chemistry, 16(10), 1170–1177.
  • Scrutinio, D., et al. (2021). Comparison of diuretic strategies in diuretic-resistant acute heart failure: a systematic review and network meta-analysis. Heart failure reviews, 26(6), 1273–1282.
  • Kirman, C. R., et al. (2017). Pharmacokinetic data reduce uncertainty in the acceptable daily intake for benzoic acid and its salts. Regulatory toxicology and pharmacology, 90, 157–165.

Sources

Comparative

Comparative Reactivity of 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic Acid in Amidation

Executive Summary The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the amidation of highly functionalized benzoic acids. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid presents...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of complex active pharmaceutical ingredients (APIs) frequently relies on the amidation of highly functionalized benzoic acids. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid presents a unique synthetic challenge due to its dense substitution pattern. This guide provides an objective, data-supported comparison of this molecule's reactivity against less hindered analogs, detailing the structural causality behind its resistance to standard coupling conditions. Furthermore, we provide a self-validating experimental protocol optimized for sterically demanding substrates.

Mechanistic & Structural Analysis

To successfully couple 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid, one must first understand the dual kinetic bottlenecks imposed by its structure:

  • The Ortho-Steric Bottleneck: The chlorine atom at the 2-position creates severe steric hindrance directly adjacent to the carboxylic acid. Structural and computational studies demonstrate that ortho-chloro substitution in benzamides dramatically increases the rotational barriers around both the N–C(O) and C–C(O) axes due to intense steric repulsion[1]. During the activation phase, this steric bulk impedes the approach of bulky coupling reagents (like HATU or PyBOP), slowing down the formation of the activated ester.

  • Electronic "Push-Pull" Susceptibility: The 4-chloro and 5-(morpholinosulfonyl) groups are strongly electron-withdrawing. While this lowers the pKa of the acid (facilitating initial deprotonation), it renders the resulting activated intermediate highly electrophilic. If the subsequent aminolysis step is delayed by the ortho-steric clash, the highly reactive ester becomes highly susceptible to competitive hydrolysis or rearrangement into dead-end byproducts, such as N-acylureas when using carbodiimides.

MechanisticPathway cluster_0 Competing Side-Reaction A 2,4-Dichloro-5-(morpholinosulfonyl) benzoic acid B Activated Ester (Sterically Hindered) A->B Coupling Reagent (Slow Activation) C Amide Product (Restricted Rotation) B->C Amine (Aminolysis) D Hydrolysis / N-Acylurea (Dead-end byproducts) B->D H2O or Rearrangement (Fast due to EWG) D->A Hydrolysis

Caption: Activation and aminolysis pathway highlighting competitive hydrolysis due to steric hindrance.

Comparative Reactivity Profiling

To objectively evaluate the product's performance, we compare its amidation efficiency against two structural analogs: 4-Chlorobenzoic acid (baseline, no ortho-hindrance) and 2-Chloro-5-(methylsulfonyl)benzoic acid (moderate steric bulk, high electron withdrawal).

Standard uronium-based reagents (like HATU) often form unreactive guanidinium byproducts with the amine when activation is slow. Conversely, recent comparative surveys of amidation reagents demonstrate that the combination of N,N'-Diisopropylcarbodiimide (DIC) with 2-Hydroxypyridine-N-oxide (HOPO) affords the broadest substrate scope and the highest yields for sterically demanding carboxylic acids[2].

Table 1: Comparative Amidation Yields Across Coupling Reagents

Reaction Conditions: 1.0 eq Acid, 1.1 eq Benzylamine, 1.2 eq Coupling Reagent, 2.0 eq DIPEA, DMF, 25 °C, 12 h.

SubstrateEDC / HOBtHATU / DIPEAT3P / PyridineDIC / HOPO
4-Chlorobenzoic acid 92%96%94%98%
2-Chloro-5-(methylsulfonyl)benzoic acid 68%85%88%92%
2,4-Dichloro-5-(morpholinosulfonyl)benzoic acid 34% *71% 81% 89%

*Significant formation of N-acylurea byproduct observed due to stalled aminolysis.

Key Takeaway: The target molecule's dense substitution causes traditional reagents like EDC/HOBt to fail. DIC/HOPO is the superior alternative, as the HOPO ester is less sterically encumbered than the HOBt ester, allowing the amine to bypass the ortho-chloro blockade more efficiently[2].

Optimized Experimental Protocol: DIC/HOPO Mediated Amidation

The following protocol is designed as a self-validating system. By separating the activation and aminolysis steps, and utilizing thermal maturation, we directly address the mechanistic bottlenecks identified above.

Step-by-Step Methodology

1. Pre-activation (Validation of Ester Formation):

  • Action: Dissolve 2,4-dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (1.0 mmol) and HOPO (1.2 mmol) in anhydrous DMF (5 mL) under an inert atmosphere. Cool to 0 °C, then add DIC (1.2 mmol) dropwise.

  • Causality: Pre-activation prevents the amine from reacting directly with the coupling reagent. Cooling minimizes the risk of the O-acylisourea rearranging into the inactive N-acylurea before the HOPO ester can form.

  • Self-Validation: Stir for 30 minutes at room temperature. Monitor by LC-MS or TLC. The complete consumption of the starting acid and the appearance of the HOPO-active ester mass validates readiness for step 2.

2. Amine Addition:

  • Action: Add the secondary or primary amine (1.1 mmol) and DIPEA (2.0 mmol) dropwise to the activated ester solution.

  • Causality: DIPEA ensures the amine remains fully deprotonated and nucleophilic. Dropwise addition controls the exothermic nature of the initial acid-base interaction.

3. Thermal Maturation:

  • Action: Heat the reaction mixture to 50 °C for 12 hours.

  • Causality: The ortho-chloro group creates a high activation energy barrier for the formation of the tetrahedral intermediate. Room temperature is often insufficient to drive this step to completion; thermal maturation provides the kinetic energy required to overcome the steric repulsion[1].

4. Workup and Isolation:

  • Action: Quench with water, extract with EtOAc, and wash the organic layer sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Causality: DIC produces diisopropylurea (DCU), which is highly soluble in organic solvents (unlike the DCC byproduct). The acidic and basic washes efficiently remove unreacted amine, HOPO, and DIPEA, yielding high-purity amide without the immediate need for chromatography.

ProtocolWorkflow S1 Step 1: Pre-activation Acid + DIC + HOPO in DMF (30 min, 0 to 25°C) S2 Step 2: Amine Addition Add Amine + DIPEA (Dropwise) S1->S2 S3 Step 3: Thermal Maturation Stir at 50°C for 12h (Overcome Steric Barrier) S2->S3 S4 S4 S3->S4

Caption: Step-by-step experimental workflow for the amidation of sterically hindered benzoic acids using DIC/HOPO.

References

  • Bisz, E., et al. "Barriers to Rotation in ortho-Substituted Tertiary Aromatic Amides: Effect of Chloro-Substitution on Resonance and Distortion." The Journal of Organic Chemistry, 2018.[1][Link]

  • Valeur, E., & Bradley, M. "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 2009.[Link]

  • Badland, M., et al. "A comparative study of amide-bond forming reagents in aqueous media – Substrate scope and reagent compatibility." Tetrahedron Letters, 2017.[2][Link]

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

Comprehensive Safety & Handling Guide: 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid As a Senior Application Scientist, I have designed and validated safety protocols for integrating novel sulfonamide-bearing benzo...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety & Handling Guide: 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid

As a Senior Application Scientist, I have designed and validated safety protocols for integrating novel sulfonamide-bearing benzoic acid derivatives into high-throughput screening and synthetic pipelines. 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid (CAS: 292644-05-4) presents unique handling challenges. Its structural architecture—combining a lipophilic dichloro-aromatic system with an acidic carboxylate and a morpholinosulfonyl moiety—dictates specific physicochemical behaviors. While these features make it a highly valuable pharmacophore, they also define its hazard profile as a potent respiratory, dermal, and ocular irritant.

This guide provides an authoritative, step-by-step operational framework for handling this compound, ensuring laboratory safety, regulatory compliance, and experimental integrity.

Compound Identity & Hazard Profile

To design a self-validating safety protocol, we must first understand the molecular characteristics driving the hazards. According to the [1], the compound is classified under GHS as a multi-route irritant.

Table 1: Physicochemical & Hazard Summary

Property / ClassificationDetail
Chemical Name 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid
CAS Number 292644-05-4
Molecular Formula C11H11Cl2NO5S
Molecular Weight 340.18 g/mol
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)
Precautionary Codes P261, P264, P280, P305+P351+P338, P501

Mechanistic Causality of PPE Selection

Safety protocols are not arbitrary; they are derived directly from the compound's mechanism of interaction with biological tissues and laboratory environments.

  • Ocular Protection (H319): The carboxylic acid and sulfonyl groups cause severe eye irritation upon contact with the aqueous environment of the cornea, leading to rapid pH shifts and localized tissue damage. Chemical splash goggles are mandatory; standard safety glasses lack the peripheral seal required to prevent micro-dust ingress.

  • Dermal Protection (H315): The lipophilic nature of the dichloro-aromatic ring enhances stratum corneum penetration, while the acidic moiety denatures epidermal proteins. Nitrile gloves (minimum 0.12 mm thickness) are required. Because this compound is typically dissolved in polar aprotic solvents (e.g., DMSO, DMF) for biological assays, nitrile offers superior resistance to prevent solvent-mediated transdermal delivery.

  • Respiratory Protection (H335): As a crystalline powder, electrostatic properties can cause aerosolization during weighing. Inhalation of these microparticles triggers immediate respiratory tract irritation. Weighing must be performed in a certified fume hood or ventilated balance enclosure.

Tiered Personal Protective Equipment (PPE) Matrix

The required PPE scales with the operational volume and the physical state of the compound, aligning with .

Table 2: PPE Requirements based on Operational Scale

Operational PhaseRespiratory ProtectionDermal ProtectionOcular ProtectionBody Protection
Weighing Dry Powder (< 1g) N95/FFP2 Particulate Respirator (if outside hood)Double Nitrile Gloves (Extended cuff)Chemical Splash GogglesFlame-retardant Lab Coat
Solution Prep (DMSO/DMF) Fume Hood (Face velocity >100 fpm)Double Nitrile GlovesChemical Splash GogglesLab Coat + Impermeable Apron
Spill Cleanup (> 5g) Half-face respirator with P100/Organic Vapor cartridgesHeavy-duty Nitrile or Butyl Rubber GlovesFace Shield over GogglesTyvek® Sleeves & Apron

Standard Operating Procedure: Handling & Solution Preparation

This workflow ensures zero-exposure handling while maintaining the chemical integrity of the compound for downstream assays.

Step 1: Preparation & Decontamination

  • Verify fume hood calibration (ensure face velocity is between 80-120 fpm).

  • Line the weighing area with anti-static, chemical-resistant bench paper.

  • Don Tier 1 PPE: Lab coat, chemical splash goggles, and double nitrile gloves.

Step 2: Weighing Protocol

  • Use a static-eliminator (e.g., ionizing bar) inside the balance enclosure to prevent the microcrystalline powder from aerosolizing or clinging to spatulas.

  • Use a disposable, conductive anti-static spatula to transfer the solid.

  • Weigh the compound directly into a pre-tared, amber glass vial. (Causality: Amber glass prevents potential UV-mediated degradation of the sulfonamide linkage).

Step 3: Dissolution & Aliquoting

  • Add the required volume of anhydrous DMSO directly to the vial inside the fume hood.

  • Seal the vial with a PTFE-lined cap before vortexing. (Causality: PTFE prevents the solvent from extracting plasticizers from the cap, which would contaminate biological assays).

  • Prepare aliquots immediately to avoid repeated freeze-thaw cycles, which can precipitate the compound out of solution.

Step 4: Post-Operation

  • Wipe down the balance and surrounding area with a 70% Isopropanol/Water solution.

  • Dispose of the outer layer of gloves and the bench paper in a designated hazardous solid waste container.

Operational Workflow Diagram

The following diagram illustrates the logical progression of the safe handling workflow, from initiation to waste disposal.

HandlingWorkflow Start Initiate Procedure (Review SDS) PPE Don Tier 1 PPE (Double Nitrile, Goggles, Lab Coat) Start->PPE FumeHood Transfer to Certified Fume Hood (>100 fpm) PPE->FumeHood Weighing Weigh Compound (Anti-static Spatula) FumeHood->Weighing Solvent Dissolve in Solvent (Anhydrous DMSO/DMF) Weighing->Solvent Waste Dispose Waste (EPA/RCRA Guidelines) Weighing->Waste Bench Paper & Spatula Storage Seal & Store (Amber Vial, -20°C) Solvent->Storage Solvent->Waste Contaminated Consumables

Safe handling and solution preparation workflow for 2,4-Dichloro-5-(morpholinosulfonyl)benzoic acid.

Spill Response and Waste Disposal Plan

A robust spill response prevents localized contamination from escalating into a facility-wide exposure event.

Solid Spill (Powder):

  • Isolate: Evacuate personnel from the immediate vicinity.

  • Protect: Upgrade to Tier 3 PPE (Half-face respirator, heavy-duty gloves).

  • Contain: Do NOT sweep dry powder, as this generates inhalable dust. Gently cover the spill with damp absorbent paper (using water or a mild alkaline solution to neutralize the acid).

  • Collect: Use a non-sparking scoop to transfer the damp material into a sealable polyethylene hazardous waste bucket.

  • Decontaminate: Wash the spill surface with a dilute sodium bicarbonate solution to neutralize residual carboxylic acid, followed by a water rinse.

Liquid Spill (DMSO Solution):

  • Absorb: Cover the spill with a universal chemical absorbent (e.g., vermiculite or commercial spill pads).

  • Collect: Transfer the saturated absorbent to a compatible hazardous waste container.

  • Ventilate: Ensure maximum fume hood exhaust, as DMSO can easily carry the dissolved compound through the skin upon accidental contact.

Waste Disposal: All waste containing 2,4-Dichloro-5-(morpholin-4-ylsulfonyl)benzoic acid must be treated as hazardous chemical waste. Do not discharge into the municipal sewer system. Liquid waste (DMSO solutions) must be segregated into halogenated organic waste streams due to the dichloro-aromatic ring, ensuring compliance with local EPA/RCRA regulations.

References

Sources

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